molecular formula C29H38N2O4 B608069 Ikarugamycin CAS No. 36531-78-9

Ikarugamycin

Cat. No.: B608069
CAS No.: 36531-78-9
M. Wt: 478.6 g/mol
InChI Key: GHXZHWYUSAWISC-MCWNPEBCSA-N
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Description

Ikarugamycin (IKA) is a natural product and polycyclic tetramate macrolactam (PTM) antibiotic first isolated from Streptomyces phaeochromogenes . It serves as a valuable research tool in cell biology and microbiology due to its dual functions as a potent inhibitor of clathrin-mediated endocytosis (CME) and its broad-spectrum bioactivity . In cellular trafficking research, this compound acutely and selectively inhibits CME, a primary pathway for receptor internalization, without affecting caveolae-mediated or clathrin-independent endocytic pathways . It operates with an IC50 of 2.7 µM in certain cell lines and causes a redistribution of clathrin and adaptor protein 2 (AP2) to the plasma membrane, stalling the dynamics of clathrin-coated pits and preventing their maturation and pinching-off from the membrane . The inhibitory effects of short-term treatment are reversible, making it a useful compound for acute experimental interventions . This compound also exhibits significant antibacterial and cytotoxic properties. It demonstrates potent activity against intracellular Staphylococcus aureus within bovine mammary epithelial cells, showing efficacy at concentrations lower than its cytotoxic threshold, highlighting its potential as a candidate for treating persistent intracellular infections . Furthermore, this compound induces DNA damage, a rise in intracellular calcium, and activation of p38 MAP kinase, leading to apoptosis in human promyelocytic leukemia HL-60 cells, underscoring its interest in cancer research . Recent studies also indicate it can upregulate the membrane form of Tumor Necrosis Factor-alpha (mTNF), providing a tool to study TNF signaling . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36531-78-9

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione

InChI

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1

InChI Key

GHXZHWYUSAWISC-MCWNPEBCSA-N

Isomeric SMILES

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C

Canonical SMILES

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Foundational & Exploratory

Ikarugamycin: A Technical Guide to its Antibiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has demonstrated significant promise as an antimicrobial agent. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action as an antibiotic. It consolidates available quantitative data on its antimicrobial activity, details key experimental protocols for its study, and visually represents experimental workflows. While the precise molecular target of this compound in bacteria is the subject of ongoing research, this document outlines the leading hypotheses regarding its mode of action, including the inhibition of cell wall synthesis, disruption of cell membrane integrity, and potential interactions with DNA. This guide is intended to serve as a comprehensive resource for researchers in the fields of microbiology, pharmacology, and drug discovery.

Antimicrobial Spectrum and Potency

This compound exhibits a notable spectrum of activity, primarily against Gram-positive bacteria and certain fungi. It has shown limited efficacy against Gram-negative bacteria in the studies cited. The antimicrobial potency of this compound and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs).

Table 1: Antibacterial and Antifungal Activity of this compound and its Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
This compound Methicillin-Resistant Staphylococcus aureus (MRSA)2-4[1]
Staphylococcus aureus0.6[2][3]
Escherichia coli>64[1]
Candida albicans4[1]
Aspergillus fumigatus4-8
Isothis compoundMethicillin-Resistant Staphylococcus aureus (MRSA)2-4
28-N-methylikaguramycinMethicillin-Resistant Staphylococcus aureus (MRSA)1-2
30-oxo-28-N-methylthis compoundMethicillin-Resistant Staphylococcus aureus (MRSA)32-64
Table 2: Bactericidal and Cytotoxic Concentrations of this compound
ParameterValueCell Line / OrganismReference
Minimum Bactericidal Concentration (MBC) 5 µg/mLStaphylococcus aureus
IC50 (Cytotoxicity) 9.2 µg/mLBovine Mammary Epithelial Cells (Mac-T)
IC50 (Inhibition of Clathrin-Mediated Endocytosis) 2.7 µMHuman Lung Carcinoma (H1299) Cells

Proposed Mechanisms of Antibiotic Action

The precise molecular mechanism by which this compound exerts its antibacterial effect is not yet fully elucidated. However, several compelling hypotheses have been proposed based on its chemical structure and biological activity.

Inhibition of Peptidoglycan Biosynthesis

One of the leading hypotheses is that this compound interferes with the synthesis of the bacterial cell wall. It is proposed that the macrocyclic lactam ring of this compound may bind to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This action would sterically hinder the transglycosylation and transpeptidation reactions necessary for the formation of the mature peptidoglycan polymer, thereby weakening the cell wall and leading to cell lysis.

Disruption of Cell Membrane Integrity

Another proposed mechanism involves the disruption of the bacterial cell membrane. The tetramic acid moiety of this compound is thought to interfere with the proton gradient and membrane potential across the bacterial cell membrane. This disruption of the proton motive force would have catastrophic consequences for the cell, affecting essential processes such as ATP synthesis and the transport of nutrients, ultimately leading to cell death.

DNA Binding

This compound has been reported to enter mammalian cells and subsequently bind to DNA. While the direct antibacterial implications of this are still under investigation, it is plausible that this compound could interact with bacterial DNA, potentially interfering with replication, transcription, or other DNA-dependent processes. This mechanism may be particularly relevant to its activity against intracellular bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation:

    • An overnight culture of the test bacterium (e.g., S. aureus) is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Serial Dilution of this compound:

    • A stock solution of this compound is serially diluted in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • The diluted bacterial suspension is added to each well of the microtiter plate.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in no visible growth of the bacteria.

  • MBC Determination:

    • An aliquot from the wells showing no visible growth is plated onto nutrient agar (B569324) plates.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial CFU/mL.

Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population.

  • Preparation:

    • An overnight bacterial culture is diluted in Tryptic Soy Broth (TSB) to a starting concentration of approximately 1 x 10^5 CFU/mL.

    • This compound is added at various multiples of its MIC (e.g., 1x, 4x, 8x MIC). A no-drug control is also included.

  • Incubation and Sampling:

    • The cultures are incubated at 37°C with shaking.

    • At specified time points (e.g., 0, 3, 6, 12, 24 hours), aliquots are removed from each culture.

  • Quantification:

    • The aliquots are serially diluted and plated on nutrient agar.

    • After incubation at 37°C for 18-24 hours, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

Gentamicin Protection Assay (Intracellular Antibacterial Activity)

This assay is used to assess the ability of an antibiotic to kill bacteria that have invaded eukaryotic cells.

  • Cell Culture and Infection:

    • A monolayer of eukaryotic cells (e.g., bovine mammary epithelial cells, Mac-T) is cultured in a multi-well plate.

    • The cells are infected with the test bacterium (e.g., S. aureus) and incubated to allow for bacterial invasion.

  • Extracellular Bacteria Killing:

    • The medium is replaced with a fresh medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill all extracellular bacteria.

  • Treatment with this compound:

    • The cells are washed and then incubated with a medium containing various concentrations of this compound.

  • Cell Lysis and Bacterial Quantification:

    • The cells are washed again and then lysed with a detergent (e.g., Triton X-100) to release the intracellular bacteria.

    • The lysate is serially diluted and plated on nutrient agar to determine the number of surviving intracellular bacteria (CFU/mL).

Cytotoxicity Assay (Resazurin Assay)

This assay evaluates the toxicity of this compound to eukaryotic cells.

  • Cell Seeding:

    • Eukaryotic cells are seeded into a 96-well plate and allowed to adhere and grow.

  • Compound Exposure:

    • The cells are treated with a range of concentrations of this compound and incubated for a specified period.

  • Resazurin (B115843) Addition:

    • A solution of resazurin is added to each well. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement and Analysis:

    • The fluorescence or absorbance is measured using a plate reader.

    • The results are used to calculate the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Visualized Workflows and Pathways

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination start Start prep_bacteria Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_bacteria prep_ika Serial Dilution of this compound in 96-well plate start->prep_ika inoculate Inoculate plate with bacteria prep_bacteria->inoculate prep_ika->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Gentamicin Protection Assay Workflow

Gentamicin_Protection_Assay cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_quantification Quantification Phase seed_cells Seed Eukaryotic Cells infect Infect cells with Bacteria seed_cells->infect gentamicin Add Gentamicin (Kill extracellular bacteria) infect->gentamicin wash1 Wash cells gentamicin->wash1 add_ika Add this compound wash1->add_ika wash2 Wash cells add_ika->wash2 lyse Lyse cells wash2->lyse plate Plate lysate and count CFU lyse->plate result Determine Intracellular Killing plate->result

Caption: Workflow for the Gentamicin Protection Assay to assess intracellular activity.

Proposed Mechanisms of Action

Ikarugamycin_MoA cluster_cell_wall Cell Wall Synthesis Inhibition cluster_membrane Membrane Disruption cluster_dna DNA Interaction Ika This compound d_ala D-alanyl-D-alanine precursor Ika->d_ala binds membrane Bacterial Cell Membrane Ika->membrane interacts bacterial_dna Bacterial DNA Ika->bacterial_dna binds pg_synthesis Peptidoglycan Synthesis d_ala->pg_synthesis cell_wall Weakened Cell Wall pg_synthesis->cell_wall lysis Cell Lysis cell_wall->lysis pmf Disruption of Proton Motive Force membrane->pmf atp_depletion ATP Depletion & Transport Failure pmf->atp_depletion cell_death_mem Cell Death atp_depletion->cell_death_mem dna_processes Inhibition of Replication/ Transcription bacterial_dna->dna_processes cell_death_dna Cell Death dna_processes->cell_death_dna

Caption: Hypothesized mechanisms of action for this compound.

Future Directions and Conclusion

This compound remains a promising antibiotic candidate with potent activity against clinically relevant Gram-positive pathogens. While significant progress has been made in characterizing its antimicrobial spectrum and developing protocols for its study, the definitive identification of its primary molecular target in bacteria is a critical next step. Future research should focus on target deconvolution studies, such as affinity chromatography and proteomics-based approaches, to unequivocally identify the bacterial binding partners of this compound. Furthermore, investigations into the mechanisms of potential bacterial resistance are warranted to fully assess its long-term therapeutic potential. This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary tools to further explore the antibiotic mechanism of action of this compound.

References

An In-depth Technical Guide to the Ikarugamycin Biosynthetic Pathway and Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a member of the polycyclic tetramate macrolactam (PoTeM) family of natural products, exhibits a range of potent biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1] Its complex molecular architecture, featuring a 5/6/5 carbocyclic ring system fused to a tetramic acid-containing macrolactam, has made it a compelling target for biosynthetic studies and synthetic biology applications.[1][2] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, the genetic architecture of its biosynthetic gene cluster (BGC), and the experimental methodologies employed to elucidate its formation. Quantitative data on production titers and biological activity are presented, along with detailed experimental protocols for key analytical techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular logic underpinning the assembly of this intricate natural product.

This compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a remarkably concise gene cluster, with a minimal set of three genes—ikaA, ikaB, and ikaC—sufficient to direct its production in a heterologous host.[2][3] This core gene cluster has been identified and characterized from various Streptomyces species, including Streptomyces sp. ZJ306 and Streptomyces harbinensis.

Table 1: Core Genes of the this compound Biosynthetic Cluster

GeneEncoded ProteinProposed Function
ikaAIkaAA hybrid iterative Type I polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) responsible for assembling the polyene chains and incorporating L-ornithine to form the macrolactam core.
ikaBIkaBA flavin-dependent phytoene (B131915) desaturase-like enzyme that catalyzes the initial cyclization of the polyene precursor.
ikaCIkaCAn NAD(P)H-dependent alcohol dehydrogenase that catalyzes the final reductive cyclization to form the inner five-membered ring through a Michael addition-like reaction.

In some this compound-producing strains, an additional tailoring enzyme, IkaD, has been identified. IkaD is a P450 monooxygenase that can further modify the this compound scaffold, for instance, by adding an epoxide at the C-13/14 position.

The this compound Biosynthetic Pathway

The assembly of this compound is a fascinating example of enzymatic precision, involving a hybrid PKS/NRPS system and subsequent tailoring reactions to construct the complex polycyclic architecture.

Core Macrolactam Formation

The biosynthesis is initiated by the multifunctional enzyme IkaA. This iterative PKS/NRPS utilizes acetyl-CoA and malonyl-CoA to synthesize two separate polyketide chains. These chains are then condensed with L-ornithine, which is activated by the adenylation domain of the NRPS module. A subsequent thioesterase-mediated cyclization results in the formation of the tetramic acid-containing macrolactam precursor.

Cyclization Cascade

Following the formation of the macrolactam core, a series of cyclization reactions are catalyzed by IkaB and IkaC to generate the characteristic 5/6/5 ring system.

  • IkaB-mediated cyclization: The phytoene desaturase homolog, IkaB, is proposed to catalyze the formation of the two outer rings.

  • IkaC-mediated final cyclization: The alcohol dehydrogenase, IkaC, completes the polycyclic structure by catalyzing a reductive cyclization to form the inner five-membered ring. This step is crucial for the final architecture of this compound.

This compound Biosynthetic Pathway precursors Acetyl-CoA + Malonyl-CoA + L-Ornithine ikaA IkaA (PKS/NRPS) precursors->ikaA polyene_intermediate Polyene Macrolactam Intermediate ikaA->polyene_intermediate ikaB IkaB (Oxidoreductase) polyene_intermediate->ikaB bicyclic_intermediate Bicyclic Intermediate ikaB->bicyclic_intermediate ikaC IkaC (Alcohol Dehydrogenase) bicyclic_intermediate->ikaC This compound This compound ikaC->this compound

The this compound Biosynthetic Pathway

Quantitative Data

Heterologous Production of this compound

The development of heterologous expression systems has been pivotal for studying and producing this compound. Optimization of host strains and fermentation conditions has led to significant improvements in production titers.

Table 2: Heterologous Production Titers of this compound

Host StrainExpression VectorFermentation MediumTiter (mg/L)
Streptomyces albus DMS40313pSET152_ermE::ikaOptimized Medium78.59 ± 3.94
Streptomyces albus KO5pSET152_ermE::ikaOptimized Medium109.61 ± 21.03
E. coliNot specifiedNot specified~5.15
Biological Activity of this compound and its Derivatives

This compound and its derivatives exhibit potent antimicrobial activity against a range of pathogens.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives (μg/mL)

CompoundCandida albicansAspergillus fumigatusMethicillin-resistant Staphylococcus aureus (MRSA)
This compound44-82-4
Isothis compound2-44-82-4
28-N-methylthis compound44-81-2
30-oxo-28-N-methylthis compound>64>6432-64

Experimental Protocols

Heterologous Expression of the ika Gene Cluster in Streptomyces

This protocol outlines the general steps for expressing the ika biosynthetic gene cluster in a Streptomyces host.

Heterologous Expression Workflow start Start clone_bgc Clone ika BGC into an expression vector (e.g., pSET152) start->clone_bgc transform_e_coli Transform E. coli for plasmid propagation clone_bgc->transform_e_coli conjugate Conjugate plasmid into Streptomyces host (e.g., S. albus) transform_e_coli->conjugate ferment Ferment the recombinant Streptomyces strain conjugate->ferment extract Extract secondary metabolites from culture ferment->extract analyze Analyze extracts by LC-MS and NMR extract->analyze end End analyze->end

Workflow for Heterologous Expression

Methodology:

  • Vector Construction: The ikaABC gene cluster is amplified from the genomic DNA of a producing strain and cloned into a suitable Streptomyces expression vector, such as pSET152, under the control of a strong constitutive promoter like ermE*.

  • Host Strain Transformation: The resulting plasmid is first transformed into E. coli for amplification and sequence verification. Subsequently, the plasmid is introduced into a suitable Streptomyces host strain (e.g., S. albus) via intergeneric conjugation from E. coli.

  • Fermentation: The recombinant Streptomyces strain is cultivated in an optimized fermentation medium.

  • Extraction and Analysis: After a suitable incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound. Further purification can be achieved using chromatographic techniques, and the structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Gene Disruption for Functional Analysis

Gene disruption is a critical technique to confirm the function of individual genes within the ika cluster.

Methodology:

  • Construct Design: A disruption cassette, typically containing an antibiotic resistance gene flanked by regions homologous to the target gene, is constructed.

  • Transformation and Recombination: The disruption construct is introduced into the wild-type this compound-producing Streptomyces strain. Homologous recombination leads to the replacement of the target gene with the disruption cassette.

  • Mutant Selection and Verification: Mutants are selected based on the acquired antibiotic resistance. Successful gene disruption is confirmed by PCR and Southern blot analysis.

  • Phenotypic Analysis: The mutant strain is fermented, and the culture extracts are analyzed by HPLC-MS to assess the impact of the gene knockout on this compound production. The absence of this compound and the potential accumulation of biosynthetic intermediates can confirm the function of the disrupted gene.

Purification of this compound

A general protocol for the purification of this compound from Streptomyces fermentation broth is as follows:

Methodology:

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness.

  • Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

  • Fraction Analysis: Fractions are collected and analyzed for antimicrobial activity and by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Further Purification: Active fractions are pooled and can be further purified by preparative HPLC to obtain pure this compound.

Regulatory Analysis

The regulation of the this compound gene cluster is not as well-characterized as its biosynthesis. However, like many other secondary metabolite gene clusters in Streptomyces, its expression is likely controlled by a complex regulatory network. Analysis of the promoter regions of the ika genes may reveal binding sites for pathway-specific or global transcriptional regulators. Further research employing techniques such as promoter-reporter assays and chromatin immunoprecipitation sequencing (ChIP-seq) could elucidate the specific regulatory mechanisms governing this compound production.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating glimpse into the elegant enzymatic strategies employed by microorganisms to construct complex natural products. The minimal gene set required for its production makes the ika cluster an attractive target for synthetic biology and metabolic engineering efforts. A thorough understanding of its biosynthesis, genetics, and regulation, as outlined in this guide, is essential for harnessing its potential for the development of new therapeutic agents and for the production of novel, bioactive analogs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a complex polycyclic tetramate macrolactam antibiotic, has garnered significant attention within the scientific community for its diverse and potent biological activities. First isolated from Streptomyces phaeochromogenes, this natural product exhibits a range of effects including antiprotozoal, antibacterial, and cytotoxic properties. Its unique mode of action, notably the inhibition of clathrin-mediated endocytosis and the induction of apoptosis, positions it as a valuable tool for cell biology research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on its biological activities, and available experimental methodologies.

Physicochemical Properties

This compound is a structurally intricate molecule with a defined set of physical and chemical characteristics that are fundamental to its biological function. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₉H₃₈N₂O₄[1][2][3][4]
Molecular Weight 478.62 g/mol [2]
CAS Number 36531-78-9
Appearance White to light yellow solid/crystal powder
Purity ≥98% (by HPLC)
Table 2: Solubility of this compound
SolventSolubilityNotesReference(s)
DMSO Soluble (1-5 mg/mL)Heating and sonication may be required.
DMF Soluble
Chloroform Soluble (1 mg/mL)Requires gentle heating and sonication.
Methanol Soluble (1 mg/mL) or Slightly SolubleRequires gentle heating and sonication.
Ethanol Slightly Soluble
Water Limited solubility

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key nuclear magnetic resonance (NMR) data.

Table 3: NMR Spectral Data for this compound (in CDCl₃)
¹H NMR (500 MHz) ¹³C NMR (125 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
7.04 (1H, d, J = 15.7 Hz)174.1 (C)
6.84 (1H, dd, J = 15.7, 9.0 Hz)173.4 (C)
5.88 (1H, d, J = 10.0 Hz)172.9 (C)
5.83 (1H, d, J = 10.0 Hz)166.5 (C)
5.55 (1H, d, J = 10.0 Hz)133.9 (CH)
5.49 (1H, dd, J = 14.8, 9.4 Hz)133.9 (CH)
5.34 (1H, dd, J = 14.8, 9.4 Hz)100.7 (C)
3.82-3.69 (m)66.2 (CH)
3.62-3.58 (m)2.16 (CH₃)
2.93 (3H, s)
2.16 (3H, s)
1.88 (m)
1.64-1.56 (m)
1.32-1.24 (m)
0.93 (3H, t, J = 7.2 Hz)
0.88 (3H, d, J = 7.2 Hz)

Note: The provided NMR data is a compilation from a study on this compound derivatives and may represent the core structure. For detailed assignments, refer to the original publication.

Biological Activity and Mechanism of Action

This compound's biological profile is multifaceted, with two of its most well-documented activities being the inhibition of clathrin-mediated endocytosis and the induction of apoptosis in cancer cells.

Inhibition of Clathrin-Mediated Endocytosis (CME)

This compound is a potent inhibitor of CME, a crucial cellular process for the uptake of nutrients, regulation of cell signaling, and entry of pathogens. It has been shown to disrupt the formation of clathrin-coated pits at the plasma membrane. The IC₅₀ for the inhibition of transferrin receptor uptake in H1299 cells is approximately 2.7 µM.

G This compound's Inhibition of Clathrin-Mediated Endocytosis This compound This compound Clathrin_Coated_Pit Clathrin-Coated Pit Formation This compound->Clathrin_Coated_Pit Inhibits Plasma_Membrane Plasma Membrane Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle Leads to Internalization Internalization of Cargo Endocytic_Vesicle->Internalization Results in

A simplified workflow of this compound's effect on CME.
Induction of Apoptosis

In various cancer cell lines, particularly in human promyelocytic leukemia (HL-60) cells, this compound has been demonstrated to induce apoptosis. This programmed cell death is initiated through DNA damage and is mediated by the activation of a cascade of caspase enzymes.

G Apoptosis Induction Pathway by this compound This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Caspase8 Caspase-8 Activation DNA_Damage->Caspase8 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling cascade of this compound-induced apoptosis.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols related to this compound.

Isolation of this compound from Streptomyces sp.

While a definitive, universally applicable protocol is not available, a general workflow for the isolation of this compound can be inferred from the literature.

G General Workflow for this compound Isolation cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography Chromatography (e.g., Silica (B1680970) Gel, HPLC) Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Spectroscopy Spectroscopic Analysis (NMR, MS) Crystallization->Spectroscopy

A generalized workflow for isolating this compound.

Methodology:

  • Fermentation: A suitable strain of Streptomyces, such as S. phaeochromogenes or S. zhaozhouensis, is cultured in an appropriate liquid medium under optimal conditions for secondary metabolite production.

  • Extraction: The fermentation broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

  • Chromatography: The crude extract is subjected to one or more rounds of chromatography, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the components.

  • Crystallization: The purified this compound fraction is concentrated and crystallized to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like NMR and mass spectrometry.

In Vitro Antibacterial Activity Assay (Gentamicin Protection Assay)

This assay is used to determine the intracellular bactericidal activity of this compound against bacteria such as Staphylococcus aureus within host cells.

Methodology:

  • Cell Culture: Bovine mammary epithelial cells (Mac-T) are seeded in 96-well plates and cultured to confluence.

  • Infection: The cells are infected with S. aureus at a specific multiplicity of infection (MOI) for a defined period to allow for bacterial internalization.

  • Gentamicin Treatment: The extracellular bacteria are killed by treating the cells with gentamicin.

  • This compound Treatment: The infected cells are then treated with varying concentrations of this compound for a set duration.

  • Cell Lysis and Plating: Host cells are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on nutrient agar (B569324) to determine the number of viable intracellular bacteria (CFU/mL).

Cytotoxicity Assay (Resazurin Assay)

This colorimetric assay is employed to assess the cytotoxicity of this compound on mammalian cells.

Methodology:

  • Cell Seeding: Mac-T cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of this compound concentrations for a specified time.

  • Resazurin (B115843) Addition: Resazurin solution is added to each well, and the plate is incubated. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin (B1680543).

  • Absorbance Measurement: The absorbance is measured at appropriate wavelengths (e.g., 570 nm and 600 nm) to quantify the amount of resorufin produced, which is proportional to the number of viable cells.

Total Synthesis

The total synthesis of this compound has been successfully achieved, representing a significant accomplishment in synthetic organic chemistry. These synthetic routes provide access to the natural product and its analogs for further biological evaluation. The syntheses often involve complex, multi-step sequences to construct the intricate polycyclic core and the macrocyclic lactam. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategies often employ convergent approaches, where key fragments of the molecule are synthesized separately and then combined.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activities. Its ability to modulate fundamental cellular processes like endocytosis and apoptosis makes it an invaluable research tool and a promising candidate for further drug development. This technical guide provides a consolidated resource of its known physical and chemical properties, serving as a foundation for researchers in the fields of natural product chemistry, cell biology, and pharmacology. Further investigation into its precise molecular targets and mechanisms of action will undoubtedly unveil new avenues for therapeutic intervention.

References

An In-depth Technical Guide to Natural Derivatives and Analogs of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has garnered significant attention for its diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1] Its unique mode of action, primarily the inhibition of clathrin-mediated endocytosis, presents a compelling avenue for therapeutic development. This guide provides a comprehensive overview of the known natural derivatives and synthetic analogs of this compound. It delves into their biological activities, summarizes quantitative data, outlines experimental protocols for their isolation and analysis, and visualizes key biological pathways and experimental workflows.

Introduction to this compound

This compound belongs to the polycyclic tetramate macrolactam (PTM) family of natural products, characterized by a complex molecular architecture featuring a macrolactam ring fused to a polycyclic system.[1] Its biological activity is attributed to its ability to interfere with fundamental cellular processes. Notably, this compound is a potent inhibitor of clathrin-mediated endocytosis (CME), a critical pathway for the internalization of nutrients, signaling receptors, and pathogens.[2][3][4] This inhibitory action underpins much of its therapeutic potential.

Natural Derivatives of this compound

Several natural derivatives of this compound have been isolated from various microbial sources, primarily from the actinomycete genera Streptomyces and Micromonospora. These derivatives often exhibit variations in their polycyclic core, methylation patterns, or hydroxylation, leading to altered biological activity profiles.

Derivatives from Streptomyces zhaozhouensis

A bioassay-guided fractionation of the culture broth of Streptomyces zhaozhouensis led to the isolation of three new this compound derivatives: isothis compound, 28-N-methylthis compound, and 30-oxo-28-N-methylthis compound.

  • Isothis compound: An isomer of this compound.

  • 28-N-methylthis compound: An N-methylated derivative of this compound. This compound had been previously reported as a synthetic product.

  • 30-oxo-28-N-methylthis compound: An oxidized and N-methylated derivative.

Butremycin from Micromonospora sp.

Butremycin is a 3-hydroxyl derivative of this compound isolated from a Ghanaian mangrove river sediment strain of Micromonospora sp. K310.

Synthetic Analogs of this compound

The complex structure of this compound presents a challenging yet rewarding target for synthetic chemists. The development of synthetic analogs aims to improve potency, selectivity, and pharmacokinetic properties.

Homo-ikarugamycin

Researchers have successfully produced a novel analog, homo-ikarugamycin, through a chemo-enzymatic approach. By genetically modifying the enzyme complex IkaA, which is responsible for synthesizing the precursor molecule of this compound, they were able to incorporate a longer amino acid (lysine instead of ornithine). The resulting precursor was then converted into homo-ikarugamycin by the cyclizing enzymes IkaB and IkaC.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.

Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (MRSA)Candida albicansAspergillus fumigatusReference
This compound2-444-8
Isothis compound2-42-44-8
28-N-methylthis compound1-244-8
30-oxo-28-N-methylthis compound32-64>64>64
ButremycinWeak activityNot reportedNot reported

Table 2: Inhibition of Clathrin-Mediated Endocytosis

CompoundCell LineIC50 (µM)Reference
This compoundH12992.7

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound and its derivatives.

Isolation of Natural Derivatives from Streptomyces zhaozhouensis
  • Fermentation: Streptomyces zhaozhouensis is cultured in a suitable fermentation medium.

  • Extraction: The culture broth is extracted with ethyl acetate.

  • Chromatography: The crude extract is subjected to multiple steps of chromatography, including silica (B1680970) gel chromatography and reversed-phase (C18) high-performance liquid chromatography (HPLC), to purify the individual compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Isolation of Butremycin from Micromonospora sp.
  • Fermentation and Extraction: Micromonospora sp. K310 is fermented, and the culture is extracted.

  • Purification: The extract is purified using a combination of chromatographic techniques to yield Butremycin.

  • Characterization: The structure of Butremycin is confirmed by 1D and 2D NMR and mass spectrometry.

Synthesis of Homo-ikarugamycin

A detailed protocol for the chemo-enzymatic synthesis of homo-ikarugamycin involves genetic engineering of the this compound biosynthetic gene cluster.

  • Genetic Modification: The gene encoding the IkaA enzyme is mutated to alter its substrate specificity from ornithine to lysine.

  • Heterologous Expression: The modified gene cluster is expressed in a suitable host organism.

  • Fermentation and Isolation: The host organism is cultured, and the produced homo-ikarugamycin is extracted and purified.

Clathrin-Mediated Endocytosis Inhibition Assay

The inhibitory effect of this compound on CME can be assessed by monitoring the uptake of a fluorescently labeled ligand that is internalized via this pathway, such as transferrin.

  • Cell Culture: A suitable cell line (e.g., H1299) is cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Ligand Uptake: Fluorescently labeled transferrin is added to the cells and incubated to allow for internalization.

  • Quantification: The amount of internalized transferrin is quantified using methods such as flow cytometry or fluorescence microscopy.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathway: Inhibition of Clathrin-Mediated Endocytosis by this compound

The following diagram illustrates the key steps of clathrin-mediated endocytosis and the point of inhibition by this compound.

CME_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP2 Adaptor Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Vesicle Clathrin-Coated Vesicle Pit->Vesicle Invagination & Scission Endosome Early Endosome Vesicle->Endosome Uncoating & Fusion This compound This compound This compound->Pit Inhibition

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

Experimental Workflow: Isolation of this compound Derivatives

This diagram outlines the general workflow for the isolation and identification of natural this compound derivatives.

Isolation_Workflow Start Microbial Culture (e.g., Streptomyces sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Silica Gel Chromatography Crude_Extract->Chromatography1 Fractions Fractions Chromatography1->Fractions Bioassay Bioactivity Screening (e.g., Antifungal Assay) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Chromatography2 Reversed-Phase HPLC Active_Fractions->Chromatography2 Pure_Compounds Pure Compounds Chromatography2->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Compounds->Structure_Elucidation Final_Structure Identified Derivative Structure_Elucidation->Final_Structure

Caption: Workflow for the isolation of this compound derivatives.

Conclusion and Future Directions

This compound and its growing family of derivatives and analogs represent a promising class of bioactive compounds. Their unique mechanism of action, targeting clathrin-mediated endocytosis, opens up possibilities for the development of novel therapeutics for a range of diseases, from infectious diseases to potentially cancer. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules, to optimize their pharmacological properties through medicinal chemistry efforts, and to explore their full therapeutic potential in preclinical and clinical studies. The chemo-enzymatic synthesis approaches also pave the way for the generation of a wider diversity of this compound analogs, which will be invaluable for probing their biological functions and for drug discovery.

References

Ikarugamycin's Mode of Action Against Protozoa: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramic acid macrolactam originally isolated from Streptomyces phaeochromogenes, has been recognized for its potent antiprotozoal properties since its discovery in 1972.[1] While its broad-spectrum bioactivity has been noted, this guide focuses on the core mechanism of action by which this compound exerts its effects against protozoan parasites. The primary molecular target of this compound is the evolutionarily conserved process of clathrin-mediated endocytosis (CME), a critical pathway for nutrient uptake, cell signaling, and maintenance of the plasma membrane integrity in many protozoa.[2] Disruption of this fundamental cellular process leads to parasite death, making this compound a subject of interest in the development of novel antiprotozoal therapeutics. This document provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and visual representations of the involved pathways.

Quantitative Data: In Vitro Efficacy Against Protozoa

Quantitative data on the efficacy of this compound against a range of protozoan parasites is limited in publicly accessible literature. However, early studies identified its potent activity against Trichomonas vaginalis, the causative agent of trichomoniasis.

Protozoan SpeciesIC50 (µg/mL)Reference
Trichomonas vaginalis0.3 - 1.25[3]

Core Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

The most well-characterized mechanism of action for this compound in eukaryotic cells is the potent and selective inhibition of clathrin-mediated endocytosis (CME).[2] This process is vital for the internalization of essential nutrients, membrane proteins, and signaling receptors from the cell surface. In many parasitic protozoa, particularly those residing in nutrient-rich host environments, CME is a highly active and essential process.

For instance, in Trypanosoma brucei, the causative agent of African trypanosomiasis, CME is the major route for endocytosis and is indispensable for its survival.[4] The parasite utilizes this pathway for the rapid recycling of its variant surface glycoproteins (VSGs), a key mechanism for evading the host's immune system, and for the uptake of host-derived macromolecules.

This compound is thought to disrupt the maturation and/or pinching off of clathrin-coated pits at the plasma membrane. This leads to an accumulation of stalled clathrin-coated pits and a redistribution of essential adaptor proteins, ultimately blocking the formation of endocytic vesicles.

Proposed Mechanism of this compound in Protozoa cluster_cell Protozoan Cell cluster_cme Clathrin-Mediated Endocytosis Plasma_Membrane Plasma Membrane Cytoplasm Cytoplasm Cargo_Binding Cargo Binding to Receptors Pit_Formation Clathrin-Coated Pit Formation Cargo_Binding->Pit_Formation 1 Vesicle_Scission Vesicle Scission Pit_Formation->Vesicle_Scission 2 Uncoating Clathrin Coat Disassembly Vesicle_Scission->Uncoating 3 Endosome Early Endosome Uncoating->Endosome 4 This compound This compound Block X This compound->Block Block->Vesicle_Scission Inhibition

This compound inhibits clathrin-mediated endocytosis.

The consequences of CME inhibition are fatal for protozoa that heavily rely on this pathway. In Trypanosoma brucei, suppression of CME leads to a massively enlarged flagellar pocket, the sole site of endocytosis and exocytosis in this organism, indicating a blockage in membrane internalization while exocytosis continues. This ultimately results in cell death.

Downstream Cellular Effects and Potential Secondary Mechanisms

While CME inhibition is the primary mechanism, the downstream consequences can manifest in various cellular defects, potentially leading to other forms of cell death.

Ultrastructural and Morphological Changes

Inhibition of CME can lead to significant alterations in cellular morphology. As observed in mammalian cells, this compound can cause the Golgi apparatus to become more disorganized and vesiculated. In protozoa like Trypanosoma, the most dramatic effect is the enlargement of the flagellar pocket due to the imbalance between exocytosis and endocytosis.

Induction of Apoptosis-like Cell Death

While not directly demonstrated in protozoa, this compound has been shown to induce apoptosis in human leukemia cells at concentrations lower than those required to inhibit endocytosis. This apoptotic process involves the activation of caspases and DNA fragmentation. Many protozoan parasites possess pathways for programmed cell death that share features with metazoan apoptosis. It is plausible that the cellular stress induced by the blockage of a vital process like endocytosis could trigger these pathways in susceptible protozoa.

Experimental Workflow for Apoptosis Detection Start Protozoa Culture Treatment Incubate with This compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Assay_Choice Select Apoptosis Assay Harvest->Assay_Choice DNA_Frag DNA Fragmentation Assay (e.g., TUNEL) Assay_Choice->DNA_Frag Genomic Caspase Caspase Activity Assay Assay_Choice->Caspase Biochemical Membrane Membrane Integrity Assay (e.g., Annexin V/PI) Assay_Choice->Membrane Cellular Analysis Analyze Results (Microscopy/Flow Cytometry) DNA_Frag->Analysis Caspase->Analysis Membrane->Analysis

Workflow for assessing this compound-induced apoptosis.

Experimental Protocols

In Vitro Susceptibility Testing of Trichomonas vaginalis

1. Parasite Culture:

  • T. vaginalis isolates are cultured axenically in trypticase-yeast extract-maltose (TYM) medium, supplemented with 10% heat-inactivated horse serum.

  • Cultures are incubated at 37°C.

  • Parasites in the logarithmic phase of growth are used for the assay.

2. Drug Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of this compound are prepared in TYM medium to achieve the desired final concentrations for the assay.

3. Susceptibility Assay:

  • The assay is performed in 96-well microtiter plates.

  • A suspension of T. vaginalis trophozoites is adjusted to a final concentration of 2 x 10^4 cells/mL in TYM medium.

  • 100 µL of the parasite suspension is added to each well containing 100 µL of the serially diluted this compound.

  • Control wells containing parasites with medium and solvent alone are included.

  • The plates are incubated anaerobically at 37°C for 48 hours.

4. Determination of IC50:

  • After incubation, the viability of the trophozoites is assessed. This can be done by microscopic counting using a hemocytometer and a viability stain (e.g., trypan blue) or by using a colorimetric assay (e.g., MTT or resazurin-based assays).

  • The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the control.

  • The IC50 value, the concentration of the drug that inhibits 50% of parasite growth, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Assessment of Clathrin-Mediated Endocytosis Inhibition

This protocol describes a general method to assess the effect of this compound on CME, often using the uptake of a fluorescently labeled ligand for a receptor known to be internalized via this pathway (e.g., transferrin).

1. Cell Culture:

  • A suitable protozoan cell line that can be cultured in vitro is used (e.g., Trypanosoma brucei procyclic forms).

2. Pre-treatment with this compound:

  • Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour) at their optimal growth temperature.

3. Ligand Uptake Assay:

  • A fluorescently labeled ligand (e.g., fluorescently tagged transferrin or a specific antibody against a surface receptor) is added to the culture medium.

  • The cells are incubated for a short period (e.g., 10-30 minutes) to allow for internalization.

  • The uptake is stopped by placing the cells on ice and washing with a cold buffer.

  • Surface-bound, non-internalized ligand is removed by a brief acid wash.

4. Quantification of Internalization:

  • The amount of internalized fluorescent ligand is quantified using either fluorescence microscopy or flow cytometry.

  • The fluorescence intensity of this compound-treated cells is compared to that of untreated control cells to determine the percentage of inhibition of endocytosis.

Conclusion

The primary mode of action of this compound against susceptible protozoa is the inhibition of clathrin-mediated endocytosis. This disruption of a fundamental cellular process for nutrient acquisition and membrane recycling is a potent mechanism for killing parasitic organisms that rely heavily on it. While further research is needed to fully elucidate the downstream effects, such as the induction of apoptosis-like cell death, and to determine its efficacy against a broader range of protozoan pathogens, this compound's well-defined mechanism of action makes it a valuable lead compound for the development of new antiprotozoal drugs. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other potential CME inhibitors as novel therapeutic agents.

References

Heterologous Expression of Ikarugamycin Biosynthetic Genes in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ikarugamycin, a polycyclic tetramate macrolactam, exhibits a range of potent biological activities, including antimicrobial, antiprotozoal, and anti-leukemic properties.[1] The elucidation of its biosynthetic gene cluster (BGC) has opened avenues for its heterologous production, enabling further investigation and potential derivatization. This technical guide provides an in-depth overview of the core principles and methodologies for the heterologous expression of the this compound BGC in the workhorse bacterium, Escherichia coli. While significant yields have been achieved in Streptomyces hosts, this document focuses on the foundational expression in E. coli, which serves as a crucial platform for genetic manipulation and pathway characterization. We present a synthesis of the available data, detailed experimental protocols, and visual workflows to aid researchers in this endeavor.

Introduction to this compound and its Biosynthesis

This compound is a fascinating natural product first isolated from Streptomyces phaeochromogenes.[2] Its complex architecture is assembled by a remarkably concise enzymatic machinery, making it an attractive target for biosynthetic engineering. The core biosynthetic gene cluster essential for this compound production consists of only three genes:

  • ikaA : A hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) that constructs the polyene chains from acetyl-CoA and malonyl-CoA and attaches them to an L-ornithine-derived tetramic acid core.

  • ikaB : A flavin-dependent phytoene (B131915) dehydrogenase homolog responsible for key cyclization reactions.

  • ikaC : A nicotinamide-cofactor-dependent alcohol dehydrogenase homolog that catalyzes further cyclization steps.

The first successful heterologous reconstitution of this compound biosynthesis was achieved in Escherichia coli, demonstrating the feasibility of producing this complex molecule in a genetically tractable host.[3][4]

This compound Biosynthetic Pathway

The biosynthesis of this compound from primary metabolites is a multi-step enzymatic process. The pathway begins with the loading of acetyl-CoA and the iterative extension with malonyl-CoA units by the IkaA megasynthase. This is followed by the incorporation of L-ornithine and subsequent cyclization events catalyzed by IkaB and IkaC to form the characteristic 5/6/5-membered carbocyclic ring system.

Ikarugamycin_Biosynthesis precursors Acetyl-CoA + Malonyl-CoA + L-Ornithine ikaA IkaA (PKS/NRPS) precursors->ikaA Biosynthesis Initiation & Elongation intermediate1 Linear Polyketide-Peptide Intermediate ikaA->intermediate1 ikaB IkaB (Oxidoreductase) intermediate1->ikaB First Cyclization intermediate2 Partially Cyclized Intermediate ikaB->intermediate2 ikaC IkaC (Alcohol Dehydrogenase) intermediate2->ikaC Second & Third Cyclizations This compound This compound ikaC->this compound

Caption: The enzymatic cascade for this compound biosynthesis.

Experimental Workflow for Heterologous Expression in E. coli

The heterologous expression of the this compound BGC in E. coli follows a standard molecular biology workflow. This involves cloning the biosynthetic genes into a suitable expression vector, transforming the vector into an appropriate E. coli host strain, inducing gene expression, and subsequently extracting and analyzing the product.

Heterologous_Expression_Workflow cluster_0 Vector Construction cluster_1 Host Transformation & Expression cluster_2 Product Analysis ika_bgc IkaA, IkaB, IkaC Gene Amplification ligation Ligation/Assembly ika_bgc->ligation expression_vector E. coli Expression Vector (e.g., pET series) expression_vector->ligation recombinant_plasmid Recombinant Plasmid (pET-ikaABC) ligation->recombinant_plasmid transformation Transformation into E. coli Host (e.g., BL21(DE3)) recombinant_plasmid->transformation culture Culturing and Induction (e.g., IPTG) extraction Solvent Extraction of Culture culture->extraction analysis LC-MS/NMR Analysis extraction->analysis product This compound Detection analysis->product

Caption: Workflow for this compound production in E. coli.

Detailed Experimental Protocols

The following protocols are synthesized based on standard molecular biology techniques and the methodologies implied in the foundational study by Antosch et al., 2014.

Construction of the this compound Expression Vector
  • Gene Source: The this compound BGC (ikaA, ikaB, ikaC) can be amplified from the genomic DNA of a producing strain, such as Streptomyces sp. ZJ306 (GenBank accession KF954512.1).

  • Vector Backbone: A high-copy number E. coli expression vector with a strong inducible promoter is recommended. The pET series of vectors (e.g., pET-28a(+)) are suitable choices, as they utilize the T7 promoter system for tightly controlled, high-level expression.

  • Cloning Strategy:

    • Amplify the ikaA, ikaB, and ikaC genes individually or as an operon using high-fidelity DNA polymerase. Design primers to include appropriate restriction sites (e.g., NcoI, EcoRI) compatible with the multiple cloning site of the chosen expression vector.

    • Digest both the PCR products and the expression vector with the selected restriction enzymes.

    • Perform ligation of the digested gene fragments into the linearized vector using T4 DNA ligase. Alternatively, seamless cloning methods like Gibson assembly can be employed.

    • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and verification.

    • Verify the correct insertion and sequence of the BGC in the resulting recombinant plasmid by restriction digestion and Sanger sequencing.

Heterologous Expression in E. coli
  • Host Strain: E. coli BL21(DE3) is a suitable host for expression from pET vectors, as it contains a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.

  • Transformation:

    • Prepare competent E. coli BL21(DE3) cells using standard calcium chloride or electroporation methods.

    • Transform the verified recombinant plasmid (e.g., pET-ikaABC) into the competent cells.

    • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) containing the appropriate antibiotic for plasmid selection (e.g., kanamycin (B1662678) for pET-28a(+)).

  • Cultivation and Induction:

    • Inoculate a single colony of the transformed E. coli into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of fresh LB broth (e.g., 1 L) and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.4-0.6.

    • Cool the culture to a lower temperature (e.g., 18-22°C) to improve protein solubility and reduce metabolic burden.

    • Induce the expression of the ika genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for an extended period (e.g., 24-72 hours) at the lower temperature with shaking.

Extraction and Analysis of this compound
  • Extraction:

    • Centrifuge the E. coli culture to pellet the cells.

    • The this compound product may be present in both the cell pellet and the supernatant.

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Extract the cell lysate with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the extract for the presence of this compound (expected m/z [M+H]⁺ ≈ 479.3) using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • For structural confirmation, purify the compound using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data on this compound Production

While the initial proof-of-concept for this compound production was demonstrated in E. coli, the reported yields in this host are generally low and not well-quantified in the available literature. Subsequent optimization efforts have focused on heterologous expression in various Streptomyces strains, which have proven to be more robust hosts for producing this polyketide. These efforts have resulted in significantly higher production titers.

The data presented below is from studies utilizing Streptomyces albus as the heterologous host and serves as a benchmark for what can be achieved with host and media optimization.

Host StrainExpression VectorMediumTiter (mg/L)Reference
S. albus DSM 40313pSET152_ermE::ikaZhang78.59 ± 3.94[5]
S. albus KO5pSET152_ermE::ikaZhang109.61 ± 21.03

These results highlight that while E. coli is an invaluable tool for the initial cloning, manipulation, and verification of biosynthetic pathways, alternative hosts like Streptomyces may be necessary to achieve high-level, scalable production of complex natural products like this compound.

Conclusion and Future Outlook

The heterologous expression of the this compound biosynthetic gene cluster in E. coli was a pivotal achievement, providing a platform to study the biosynthesis of polycyclic tetramate macrolactams. This guide outlines the fundamental procedures for researchers seeking to replicate and build upon this work. While production titers in E. coli may be limited, its ease of genetic manipulation makes it an ideal system for pathway engineering, enzyme characterization, and the generation of novel this compound derivatives. Future work may focus on metabolic engineering of E. coli to enhance the supply of precursors like malonyl-CoA and L-ornithine, or on co-expressing chaperone proteins to improve the folding and activity of the large PKS/NRPS enzyme, IkaA. Such strategies could help to bridge the production gap between E. coli and more specialized hosts like Streptomyces.

References

Methodological & Application

Application Notes and Protocols: Utilizing Ikarugamycin as a Clathrin-Mediated Endocytosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarugamycin is a macrolactam antibiotic that has been identified as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] This property makes it a valuable tool for studying cellular processes that are dependent on this critical internalization pathway. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in cell-based assays. Furthermore, we explore the downstream signaling consequences of inhibiting CME with this compound and provide visual representations of the affected pathways.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of cargo, including nutrients, growth factors, and signaling receptors.[3] By forming clathrin-coated pits at the plasma membrane, cells can selectively internalize specific molecules, thereby regulating signaling pathways, maintaining cellular homeostasis, and responding to their environment. The dysregulation of CME has been implicated in various diseases, including cancer and neurodegenerative disorders.

This compound has emerged as a valuable chemical tool to acutely and reversibly inhibit CME.[2] It has been shown to be selective for CME over other endocytic pathways, such as caveolae-mediated endocytosis and clathrin-independent endocytosis. This selectivity allows researchers to dissect the specific roles of CME in various cellular functions.

Mechanism of Action

This compound inhibits clathrin-mediated endocytosis, though its precise molecular target is still under investigation. Studies have shown that treatment with this compound leads to a redistribution of clathrin and the adaptor protein AP2 from the cytosol to the plasma membrane, suggesting a disruption in the formation or maturation of clathrin-coated vesicles. This inhibition is rapid and its short-term effects are reversible upon removal of the compound.

Quantitative Data

The inhibitory effects of this compound on clathrin-mediated endocytosis have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Potency of this compound in Inhibiting Transferrin Receptor (TfnR) Uptake

Cell LineIC50 (µM)Pre-incubation TimeReference
H12992.7 ± 0.31 hour

Table 2: Efficacy of this compound on TfnR Uptake in Various Cell Lines

Cell LineThis compound Concentration (µM)Inhibition of TfnR Uptake (%)Pre-incubation TimeReference
H12994~803 hours
HCC3664~803 hours
ARPE-194~803 hours
H14374~503 hours
HBEC3KT4~503 hours

Table 3: Selectivity of this compound for Clathrin-Mediated Endocytosis

Endocytic PathwayMarkerCell LineThis compound Concentration (µM)InhibitionReference
Clathrin-Mediated EndocytosisTransferrin Receptor (TfnR)H12991 - 4Significant
Caveolae-Mediated EndocytosisAlbuminH12991 - 4No Inhibition
Clathrin-Independent EndocytosisCD44H12991 - 4No Inhibition
Clathrin-Independent EndocytosisCD59H12991 - 4No Inhibition

Downstream Signaling Consequences

By inhibiting the internalization of key signaling receptors, this compound can significantly impact downstream cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon ligand binding, is internalized via CME. This internalization is a critical step in the attenuation and modulation of its signaling cascade. Inhibition of EGFR endocytosis by this compound can lead to prolonged activation of the receptor at the cell surface, potentially altering the duration and intensity of downstream signals such as the MAPK/ERK and PI3K/Akt pathways.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Endosome Endosome EGFR->Endosome Internalization (CME) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->EGFR Inhibits Internalization

EGFR Signaling Pathway and this compound Inhibition.
Tumor Necrosis Factor (TNF) Receptor Signaling

This compound has been shown to increase the amount of membrane-bound TNF (mTNF) by inhibiting its CME-dependent internalization. This prolonged cell surface retention of TNF receptors can lead to altered signaling through downstream pathways such as NF-κB, JNK, and p38 MAPK, which are involved in inflammation, apoptosis, and cell survival.

TNF_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Endosome Endosome TNFR->Endosome Internalization (CME) TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 JNK JNK TRAF2->JNK p38 p38 TRAF2->p38 IKK IKK RIP1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation, Apoptosis NFkB->Inflammation JNK->Inflammation p38->Inflammation This compound This compound This compound->TNFR Inhibits Internalization

TNF Receptor Signaling and this compound Inhibition.
Low-Density Lipoprotein (LDL) Receptor Signaling

The LDL receptor (LDLR) is responsible for the uptake of cholesterol-rich LDL particles from the bloodstream via CME. Inhibition of LDLR endocytosis by this compound can lead to reduced cholesterol uptake. This can impact intracellular cholesterol homeostasis and potentially affect signaling pathways that are sensitive to cellular cholesterol levels, such as the SREBP pathway.

LDLR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LDL LDL LDLR LDLR LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization (CME) Cholesterol Cholesterol Homeostasis SREBP SREBP Pathway Cholesterol->SREBP Regulates Endosome->Cholesterol This compound This compound This compound->LDLR Inhibits Internalization

LDL Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Protocol 1: Inhibition of Transferrin Uptake

This protocol is used to quantify the inhibition of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin.

Materials:

  • Cells of interest (e.g., H1299) cultured on coverslips or in appropriate plates for microscopy or flow cytometry.

  • Serum-free culture medium.

  • This compound (stock solution in DMSO).

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Mounting medium with DAPI (for microscopy).

Procedure:

  • Cell Seeding: Seed cells to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Wash cells twice with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.

  • This compound Treatment: Dilute this compound to the desired final concentration in serum-free medium. Remove the starvation medium and add the this compound-containing medium to the cells. Incubate for the desired pre-incubation time (e.g., 1-3 hours) at 37°C. Include a vehicle control (DMSO) group.

  • Transferrin Uptake: Add fluorescently labeled transferrin to the medium at a final concentration of 25-50 µg/mL. Incubate for 5-15 minutes at 37°C.

  • Stopping Uptake: To stop the endocytosis process, place the cells on ice and wash them three times with ice-cold PBS.

  • Acid Wash (Optional): To remove surface-bound transferrin, wash the cells with an ice-cold acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 5 minutes on ice. Follow with three washes with ice-cold PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Analysis:

    • Microscopy: Mount the coverslips onto slides using mounting medium with DAPI. Visualize and quantify the internalized transferrin using a fluorescence microscope.

    • Flow Cytometry: Scrape or trypsinize the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

Transferrin_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Uptake Assay cluster_analysis Analysis Seed Seed Cells Starve Serum Starve Seed->Starve Ika_Treat Treat with This compound Starve->Ika_Treat Tfn_Add Add Labeled Transferrin Ika_Treat->Tfn_Add Incubate Incubate (5-15 min) Tfn_Add->Incubate Stop Stop Uptake (Ice-cold PBS) Incubate->Stop Fix Fix Cells Stop->Fix Microscopy Fluorescence Microscopy Fix->Microscopy Flow Flow Cytometry Fix->Flow

Experimental Workflow for Transferrin Uptake Assay.
Protocol 2: Cytotoxicity Assay

It is crucial to determine the cytotoxic effects of this compound, especially for long-term experiments, as prolonged exposure can be toxic to cells.

Materials:

  • Cells of interest.

  • Complete culture medium.

  • This compound (stock solution in DMSO).

  • 96-well plates.

  • Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • This compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

  • Assay: At each time point, add the cytotoxicity assay reagent to the wells according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells (96-well plate) Ika_Treat Add this compound (various concentrations) Seed->Ika_Treat Incubate Incubate (24, 48, 72h) Ika_Treat->Incubate Add_Reagent Add Cytotoxicity Reagent Incubate->Add_Reagent Measure Measure with Plate Reader Add_Reagent->Measure Calculate Calculate Cell Viability Measure->Calculate

Experimental Workflow for Cytotoxicity Assay.

Conclusion

This compound is a potent and selective inhibitor of clathrin-mediated endocytosis, making it an invaluable tool for cell biology research and drug development. By understanding its quantitative effects and employing the detailed protocols provided, researchers can effectively investigate the roles of CME in various cellular processes and signaling pathways. The ability to acutely and reversibly inhibit this fundamental pathway opens up numerous avenues for exploring the intricate mechanisms that govern cellular function and disease.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ikarugamycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ikarugamycin, a potent antimicrobial agent. The information herein is intended to guide researchers in accurately assessing the in vitro efficacy of this compound against a variety of microbial strains.

Introduction

This compound, a polycyclic tetramate macrolactam antibiotic isolated from Streptomyces phaeochromogenes subsp. ikaruganensis, has demonstrated significant antimicrobial activity against a range of pathogens.[1] Understanding its potency, as quantified by the MIC, is a critical step in preclinical drug development and for further investigation into its therapeutic potential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[2] This document outlines the broth microdilution method, a widely accepted and standardized technique for MIC determination.

Antimicrobial Activity and Mechanism of Action

This compound exhibits activity against various Gram-positive bacteria and fungi. Its proposed antimicrobial mechanism of action is multifaceted, primarily targeting the bacterial cell membrane and cell wall synthesis. It is hypothesized that the tetramic acid moiety of this compound interferes with the bacterial proton gradient and membrane potential, acting as a protonophore to deplete the transmembrane proton gradient essential for cellular processes.[2][3] Furthermore, the macrocyclic lactam ring is suggested to inhibit peptidoglycan biosynthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, thereby disrupting cell wall integrity.[2]

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus-0.6
Staphylococcus aureusMethicillin-Resistant (MRSA)2-4
Candida albicans-4
Aspergillus fumigatus-4-8
Escherichia coli->64

Experimental Protocols

This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Pipettes and sterile pipette tips

  • Incubator

Protocol

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in DMSO to prepare a stock solution of a high concentration (e.g., 1280 µg/mL). The stock solution should be at least 10 times the highest concentration to be tested to minimize the final concentration of DMSO.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microbial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • Dilute the standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Procedure:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no drug), and the twelfth well will be the sterility control (no inoculum).

  • Add 100 µL of the diluted microbial inoculum to each well from 1 to 11. This brings the final volume in each well to 200 µL and further dilutes the this compound concentrations by half. The final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

  • The final concentrations of this compound will typically range from 64 µg/mL down to 0.06 µg/mL.

4. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria. For fungi, incubate at 35°C for 20-24 hours.

5. Reading and Interpreting the Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Mandatory Visualizations

This compound Antimicrobial Mechanism of Action

Ikarugamycin_Mechanism cluster_bacterium Bacterial Cell cluster_processes Essential Processes membrane Cell Membrane pmf Proton Motive Force (PMF) membrane->pmf wall Cell Wall (Peptidoglycan) pg_synthesis Peptidoglycan Synthesis pg_synthesis->wall This compound This compound tetramic_acid Tetramic Acid Moiety This compound->tetramic_acid possesses lactam_ring Macrocyclic Lactam Ring This compound->lactam_ring tetramic_acid->membrane Disrupts Proton Gradient d_ala D-alanyl-D-alanine lactam_ring->d_ala Binds to d_ala->pg_synthesis MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_ika Prepare this compound Stock Solution serial_dilute Perform Serial Dilutions of this compound in Microtiter Plate prep_ika->serial_dilute prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end start Start start->prep_ika start->prep_inoculum

References

Application Notes and Protocols: In Vitro Antibacterial Activity of Ikarugamycin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro antibacterial activity of Ikarugamycin against Staphylococcus aureus, along with detailed protocols for key experiments. The data presented is primarily based on the findings of Saeed et al. (2021).

Introduction

This compound is a polycyclic tetramate macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes subsp. ikaruganensis.[1] It has demonstrated a range of biological activities, including antiprotozoal and antitumor properties.[1] Recent studies have highlighted its potential as an antibacterial agent, particularly against the pathogenic bacterium Staphylococcus aureus, a common cause of clinical and subclinical infections in both humans and animals. This document outlines the in vitro efficacy of this compound against S. aureus and provides standardized methodologies for its evaluation.

Data Presentation

The antibacterial potency of this compound against Staphylococcus aureus has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against Staphylococcus aureus

ParameterConcentration (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)0.6[1]
Minimum Bactericidal Concentration (MBC)5.0

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

This compound ConcentrationTime (hours)Log₁₀ CFU/mL ReductionReference
4 x MIC (2.4 µg/mL)63[1]
8 x MIC (4.8 µg/mL)65[1]

Proposed Mechanism of Action

The precise antibacterial mechanism of this compound against Staphylococcus aureus is believed to be multi-targeted. The hypothesized mechanisms include:

  • Disruption of the Proton Motive Force: The tetramic acid moiety of this compound is proposed to interfere with the bacterial cell's transmembrane proton gradient, leading to the depletion of the proton motive force essential for ATP synthesis and cellular transport.

  • Inhibition of Peptidoglycan Synthesis: The macrocyclic lactam ring is thought to bind to the D-alanyl-D-alanine residues of the peptidoglycan precursors, thereby inhibiting cell wall biosynthesis and compromising cell membrane integrity.

  • DNA Interaction: this compound has been reported to enter cells and potentially bind to DNA, which could interfere with replication and other essential processes.

Ikarugamycin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus Cell PMF Proton Motive Force (ATP Synthesis, Transport) CellDeath Bacterial Cell Death PMF->CellDeath Peptidoglycan Peptidoglycan Synthesis (Cell Wall Integrity) Peptidoglycan->CellDeath DNA DNA Replication DNA->CellDeath This compound This compound This compound->PMF Interferes with proton gradient This compound->Peptidoglycan Binds to D-Ala-D-Ala This compound->DNA Potential interaction

Hypothesized multi-target mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound against Staphylococcus aureus, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the CLSI M07 series guidelines.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

  • This compound stock solution

  • Staphylococcus aureus strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture of S. aureus on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the CLSI M26-A guidelines.

Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum of S. aureus.

Materials:

  • Results from the MIC assay

  • Non-selective agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing:

    • From the wells of the completed MIC assay showing no visible growth (at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a non-selective agar plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum.

Time-Kill Kinetic Assay

Objective: To assess the rate at which this compound kills S. aureus over time.

Materials:

  • This compound stock solution

  • Staphylococcus aureus strain(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline or PBS for dilutions

  • Non-selective agar plates

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of S. aureus in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks or tubes containing CAMHB.

  • Addition of this compound:

    • Add this compound to the bacterial suspensions at various concentrations (e.g., 1x MIC, 4x MIC, 8x MIC).

    • Include a growth control (no this compound).

  • Incubation and Sampling:

    • Incubate the cultures in a shaking incubator at 35°C ± 2°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto non-selective agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_timekill Time-Kill Assay Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Inoculate_MIC Inoculate 96-well plate Inoculum->Inoculate_MIC Inoculate_TK Inoculate flasks with S. aureus and this compound Inoculum->Inoculate_TK Ika_Dilution Prepare this compound Serial Dilutions Ika_Dilution->Inoculate_MIC Ika_Dilution->Inoculate_TK Incubate_MIC Incubate 16-20h at 35°C Inoculate_MIC->Incubate_MIC Read_MIC Visually determine MIC Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Count colonies and determine MBC Incubate_MBC->Read_MBC Incubate_Sample Incubate and sample at time points (0-24h) Inoculate_TK->Incubate_Sample Plate_Count Plate serial dilutions and count CFU Incubate_Sample->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays Following Ikarugamycin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability and cytotoxicity in response to Ikarugamycin treatment. Detailed protocols for commonly used assays are included, along with data presentation formats and visualizations to aid in the interpretation of results.

Introduction to this compound

This compound is a natural product known for its potent biological activities, including antitumor and antibacterial properties. Its primary mechanisms of action involve the inhibition of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway, and the disruption of clathrin-mediated endocytosis (CME).[1][2][3][4][5] These actions can lead to a reduction in cell proliferation, induction of apoptosis, and ultimately, cell death in susceptible cell lines. Accurate assessment of this compound's effects on cell viability and cytotoxicity is crucial for its development as a potential therapeutic agent.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability and cytotoxicity in various cell lines.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (hours)Percent Cell Viability (%)Reference
H12992.7150 (IC50)
ARPE-19448~20
HeLa448~20
H1299448~20
MAC-T9.2Not Specified50 (IC50)
HL-600.2213Not Specified50 (IC50)

Table 2: Cytotoxicity of this compound as Measured by LDH Release

Cell LineThis compound Concentration (µM)Incubation Time (hours)Percent Cytotoxicity (%)Reference
Data Not Available----
Researchers should generate this data using the provided LDH assay protocol.

Table 3: Induction of Apoptosis by this compound

Cell LineThis compound Concentration (µM)Incubation Time (hours)Apoptotic Cells (%)Reference
HL-600.424Significant increase in subdiploid DNA content
Researchers should generate this data using standard apoptosis assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each sample.

  • Analyze the cells by flow cytometry within one hour of staining.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

G This compound's Inhibition of Hexokinase 2 and Glycolysis This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits Glucose Glucose Glucose-6-Phosphate Glucose-6-Phosphate Glucose->Glucose-6-Phosphate HK2 Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis ATP Production ATP Production Glycolysis->ATP Production Cell Proliferation Cell Proliferation ATP Production->Cell Proliferation

Caption: Inhibition of Hexokinase 2 by this compound.

G This compound's Disruption of Clathrin-Mediated Endocytosis This compound This compound ClathrinPit Clathrin-Coated Pit This compound->ClathrinPit Inhibits Formation PlasmaMembrane Plasma Membrane Receptor Receptor Receptor->ClathrinPit Ligand Ligand->Receptor ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Budding Endosome Endosome ClathrinVesicle->Endosome Uncoating & Fusion

Caption: Disruption of Clathrin-Mediated Endocytosis.

G Experimental Workflow for Assessing this compound's Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellSeeding Seed Cells in Plates IkarugamycinPrep Prepare this compound Dilutions CellSeeding->IkarugamycinPrep Treatment Treat Cells with this compound IkarugamycinPrep->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Cytotoxicity Cytotoxicity Assay (LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis DataAnalysis Analyze and Quantify Results Viability->DataAnalysis Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis

Caption: General Experimental Workflow.

References

Application of Ikarugamycin in the Study of Intracellular Pathogens: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin is a polycyclic tetramate macrolactam antibiotic isolated from the bacterium Streptomyces phaeochromogenes. Initially recognized for its antimicrobial and antiprotozoal activities, this compound has emerged as a valuable chemical probe in cell biology and infectious disease research. Its primary and most well-characterized mechanism of action in eukaryotic cells is the inhibition of clathrin-mediated endocytosis (CME). This specific mode of action makes it a powerful tool for dissecting the entry mechanisms of various intracellular pathogens that rely on this pathway for host cell invasion. Furthermore, recent studies have highlighted its direct antimicrobial effects against certain intracellular bacteria and protozoa, suggesting multiple applications in studying host-pathogen interactions and as a potential lead for novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing this compound in the study of key intracellular pathogens, including Staphylococcus aureus, Toxoplasma gondii, and a theoretical application for Chlamydia trachomatis.

I. Mechanism of Action

This compound's utility in studying intracellular pathogens stems from two primary activities:

  • Inhibition of Clathrin-Mediated Endocytosis (CME): this compound has been shown to be a potent inhibitor of CME in various mammalian cell lines.[1] This allows researchers to investigate the reliance of intracellular pathogens on this specific entry pathway. By treating host cells with this compound prior to or during infection, one can assess the impact on pathogen invasion and subsequent intracellular survival.

  • Direct Antimicrobial and Antiprotozoal Activity: this compound exhibits direct inhibitory effects on the growth and replication of certain pathogens once inside the host cell. This suggests that its applications extend beyond just studying cellular entry.

cluster_0 Host Cell cluster_1 Pathogen Clathrin-Coated Pit Clathrin-Coated Pit Endosome Endosome Clathrin-Coated Pit->Endosome Endocytosis Pathogen Replication Pathogen Replication Endosome->Pathogen Replication Release Intracellular Pathogen Intracellular Pathogen Intracellular Pathogen->Clathrin-Coated Pit Entry This compound This compound This compound->Clathrin-Coated Pit Inhibits This compound->Pathogen Replication Inhibits

This compound's dual mechanism of action.

II. Application in Studying Staphylococcus aureus

Staphylococcus aureus is a facultative intracellular pathogen that can invade and survive within various host cells, leading to persistent and recurrent infections.[2][3][4][5] this compound has been demonstrated to possess intracellular killing activity against S. aureus.

Quantitative Data
ParameterOrganism/Cell LineValueReference
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus0.6 µg/mL
Minimum Bactericidal Concentration (MBC) Staphylococcus aureus5 µg/mL
Intracellular Killing (90%) Intracellular S. aureus in MAC-T cells5 µg/mL
IC50 (Cytotoxicity) Bovine Mammary Epithelial Cells (MAC-T)9.2 µg/mL
Experimental Protocol: Intracellular S. aureus Killing Assay

This protocol is adapted from studies investigating the intracellular bactericidal activity of this compound.

Materials:

  • Bovine Mammary Epithelial Cells (MAC-T) or other suitable host cell line

  • Staphylococcus aureus strain

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (stock solution in DMSO)

  • Gentamicin (B1671437)

  • Phosphate Buffered Saline (PBS)

  • 0.1% Triton X-100 in PBS

  • Tryptic Soy Agar (TSA) plates

  • Sterile water

Procedure:

  • Cell Seeding: Seed MAC-T cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of infection.

  • Bacterial Preparation: Culture S. aureus overnight in Tryptic Soy Broth (TSB). On the day of the experiment, dilute the bacterial culture in cell culture medium to the desired multiplicity of infection (MOI).

  • Infection: Remove the culture medium from the cells and infect with the prepared bacterial suspension. Incubate for 1-2 hours to allow for bacterial internalization.

  • Extracellular Bacteria Killing: After the infection period, wash the cells three times with PBS to remove non-adherent bacteria. Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

  • This compound Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh culture medium containing various concentrations of this compound (e.g., 0.6, 2.5, and 5 µg/mL) and a vehicle control (DMSO). Incubate for the desired treatment time (e.g., 3 hours).

  • Cell Lysis and Bacterial Plating: After treatment, wash the cells with PBS. Lyse the cells with 0.1% Triton X-100 in PBS to release intracellular bacteria.

  • Enumeration of Intracellular Bacteria: Serially dilute the cell lysates in sterile water and plate onto TSA plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colony-forming units (CFU) on the plates to determine the number of viable intracellular bacteria. Calculate the percentage of bacterial killing compared to the vehicle control.

cluster_workflow Intracellular S. aureus Killing Assay Workflow A Seed Host Cells B Infect with S. aureus A->B C Treat with Gentamicin (Kill Extracellular Bacteria) B->C D Treat with this compound C->D E Lyse Host Cells D->E F Plate Lysate and Count CFU E->F

Workflow for intracellular S. aureus killing assay.

III. Application in Studying Toxoplasma gondii

Toxoplasma gondii is an obligate intracellular protozoan parasite that can infect a wide range of warm-blooded animals, including humans. A recent study has demonstrated the potent in vitro activity of this compound against T. gondii tachyzoites, the rapidly replicating stage of the parasite.

Quantitative Data
ParameterOrganism/Cell LineValueReference
IC50 (Inhibitory Concentration) Toxoplasma gondii (RH-2F strain) in HFF cells0.097 µM
CC50 (Cytotoxicity) Human Foreskin Fibroblast (HFF) cells25.05 µM
Selectivity Index (SI = CC50/IC50) -258.25
Proposed Mechanism of Action against T. gondii

The study suggests that this compound induces mitochondrial dysfunction in T. gondii, leading to morphological alterations such as mitochondrial swelling and plasma membrane rupture. This effect appears to be selective for the parasite's mitochondria, as host cell mitochondria are spared.

cluster_parasite Toxoplasma gondii Mitochondrion Mitochondrion Replication Replication Mitochondrion->Replication PlasmaMembrane PlasmaMembrane PlasmaMembrane->Replication Inhibition of Proliferation Inhibition of Proliferation Replication->Inhibition of Proliferation This compound This compound This compound->Mitochondrion Induces Dysfunction & Swelling This compound->PlasmaMembrane Induces Rupture This compound->Inhibition of Proliferation

This compound's effect on T. gondii.
Experimental Protocol: T. gondii Proliferation Assay

This protocol is based on the methodology described for evaluating the anti-proliferative effects of this compound on T. gondii.

Materials:

  • Human Foreskin Fibroblasts (HFF) or other suitable host cell line

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (stock solution in DMSO)

  • Pyrimethamine (positive control)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100)

  • Staining solution (e.g., Giemsa or specific antibodies for immunofluorescence)

Procedure:

  • Cell Seeding: Seed HFF cells on coverslips in 24-well plates and grow to confluency.

  • Infection: Infect the HFF cell monolayers with freshly harvested T. gondii tachyzoites at a specific MOI. Allow the parasites to invade for 2-4 hours.

  • Drug Treatment: After invasion, wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of this compound, a positive control (pyrimethamine), and a vehicle control (DMSO).

  • Incubation: Incubate the infected and treated cells for 24-72 hours.

  • Fixation and Staining: After incubation, fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and stain with Giemsa or perform immunofluorescence staining to visualize the parasites and host cells.

  • Microscopy and Analysis: Observe the coverslips under a microscope. Count the number of parasites per parasitophorous vacuole and the number of infected cells in multiple fields of view for each treatment condition.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of parasite proliferation against the log of the drug concentration.

IV. Theoretical Application in Studying Chlamydia trachomatis

Chlamydia trachomatis is an obligate intracellular bacterium that relies on host cell processes for its replication. A critical step in the chlamydial life cycle is its entry into host epithelial cells, which is known to occur primarily through clathrin-mediated endocytosis. Given this compound's established role as a CME inhibitor, it represents a valuable tool to probe the initial stages of Chlamydia infection.

Rationale for Application

By inhibiting CME, this compound is expected to block the entry of Chlamydia trachomatis elementary bodies (EBs) into host cells. This provides a method to:

  • Confirm the dependence of specific C. trachomatis serovars on CME for invasion.

  • Synchronize infections by washing out the inhibitor after a defined period, allowing for the study of post-entry events.

  • Investigate alternative entry pathways that may be utilized by the pathogen in the absence of functional CME.

Proposed Experimental Workflow: Chlamydia Invasion Assay

Materials:

  • HeLa cells or other susceptible epithelial cell line

  • Chlamydia trachomatis elementary bodies (EBs)

  • Cell culture medium

  • This compound

  • Fixation and staining reagents for visualizing chlamydial inclusions (e.g., methanol (B129727) fixation and immunofluorescence staining for chlamydial LPS or MOMP).

Procedure:

  • Pre-treatment of Host Cells: Treat HeLa cells with varying concentrations of this compound for 1-2 hours prior to infection. Include a vehicle control.

  • Infection: Infect the pre-treated cells with C. trachomatis EBs.

  • Incubation: Incubate the infected cells for 24-48 hours to allow for the formation of chlamydial inclusions.

  • Fixation and Staining: Fix the cells and perform immunofluorescence staining to visualize the chlamydial inclusions.

  • Quantification: Enumerate the number of inclusions per cell or the percentage of infected cells for each treatment condition.

  • Data Analysis: Determine the effect of this compound on chlamydial invasion by comparing the number of inclusions in treated versus control cells.

cluster_workflow Chlamydia Invasion Assay Workflow A Pre-treat Host Cells with this compound B Infect with Chlamydia trachomatis EBs A->B C Incubate for Inclusion Formation B->C D Fix and Stain for Inclusions C->D E Quantify Chlamydial Inclusions D->E

Workflow for Chlamydia invasion assay.

V. Conclusion

This compound is a versatile and potent tool for researchers studying intracellular pathogens. Its well-defined role as a clathrin-mediated endocytosis inhibitor makes it invaluable for dissecting the entry mechanisms of pathogens like Chlamydia trachomatis. Furthermore, its direct antimicrobial and antiprotozoal activities against organisms such as Staphylococcus aureus and Toxoplasma gondii open up avenues for investigating intracellular survival strategies and for the development of novel therapeutics. The protocols and data presented here provide a foundation for the effective application of this compound in advancing our understanding of host-pathogen interactions.

References

Ikarugamycin: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has emerged as a promising candidate for anticancer drug development. Its multifaceted mechanism of action, primarily targeting cancer cell metabolism and inducing programmed cell death, makes it a subject of significant interest in oncological research. These application notes provide a comprehensive overview of this compound's effects on specific cancer cell lines, along with detailed protocols for key experimental procedures to evaluate its efficacy.

Mechanism of Action Overview

This compound exerts its anticancer effects through two primary mechanisms:

  • Inhibition of Glycolysis: this compound directly targets and inhibits Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[1][2][3] This inhibition leads to a reduction in glucose consumption and lactate (B86563) production, thereby depriving cancer cells of the energy required for rapid proliferation.[2][3] This metabolic disruption creates a state of cellular stress, rendering the cancer cells more susceptible to apoptosis.

  • Induction of Apoptosis: this compound triggers the intrinsic pathway of apoptosis. This is initiated by DNA damage and an increase in intracellular calcium levels, leading to the activation of a caspase cascade. Key players in this pathway include the cleavage and activation of caspase-9 and caspase-3, ultimately leading to systematic cell dismantling. Furthermore, this compound has been shown to modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.

Cell LineCancer TypeIC50 ValueReference
HL-60 Human Promyelocytic Leukemia0.221 µM (221.3 nM)
MCF-7 Human Breast Adenocarcinoma19.25 µM
MDA-MB-231 Human Breast Adenocarcinoma24.1 µM
H1299 Human Non-Small Cell Lung Carcinoma2.7 µM
MAC-T Bovine Mammary Epithelial Cells9.2 µg/mL
PANC-1 Human Pancreatic CarcinomaNot explicitly quantified, but demonstrated antiproliferative activity
HMO2 Human Gastric AdenocarcinomaIC50 between 1-10 µM
HepG2 Human Hepatocellular CarcinomaIC50 between 1-10 µM
Huh7 Human HepatomaIC50 between 1-10 µM

Signaling Pathway Visualizations

To illustrate the mechanisms of action of this compound, the following signaling pathways have been rendered using the DOT language.

G cluster_glycolysis Glycolysis Inhibition by this compound This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits G6P Glucose-6-Phosphate HK2->G6P Catalyzes Glucose Glucose Glucose->HK2 Substrate Glycolysis Glycolysis G6P->Glycolysis ATP_prod Reduced ATP Production Glycolysis->ATP_prod Cell_Proliferation Inhibition of Cell Proliferation ATP_prod->Cell_Proliferation

Caption: this compound inhibits Hexokinase 2, disrupting glycolysis.

G cluster_apoptosis Apoptosis Induction by this compound This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Ca_Increase Increased Intracellular Ca2+ This compound->Ca_Increase Bax Bax DNA_Damage->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 (cleaved) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (cleaved) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via DNA damage and caspase activation.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental protocols used to assess the anticancer effects of this compound.

G cluster_workflow Cell Viability (MTT) Assay Workflow start Seed Cells treat Treat with this compound (various concentrations) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

G cluster_workflow Apoptosis (Annexin V/PI) Assay Workflow start Seed & Treat Cells with this compound harvest Harvest Cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HL-60)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in glycolysis (HK2) and apoptosis (e.g., Caspase-3, Caspase-9, Bax, Bcl-2) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HK2, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent by targeting fundamental cellular processes in cancer cells. The provided data and protocols offer a solid foundation for researchers to investigate its efficacy in various cancer models and to further elucidate its molecular mechanisms of action. These methodologies can be adapted and optimized for specific cell lines and research questions, contributing to the advancement of novel cancer therapeutics.

References

Application Notes and Protocols: Experimental Use of Ikarugamycin in Bovine Mammary Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Ikarugamycin, a potent natural product, in the context of bovine mammary epithelial cells. The focus is on its antibacterial properties against intracellular pathogens and its effects on host cell viability. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's potential as a therapeutic agent in veterinary medicine, particularly for the treatment of bovine mastitis.

Introduction

This compound is a polycyclic tetramate macrolactam antibiotic originally isolated from Streptomyces phaeochromogenes.[1] It has demonstrated a range of biological activities, including antiprotozoal, antitumor, and antibacterial effects.[2][3] Notably, this compound is also recognized as an inhibitor of clathrin-mediated endocytosis (CME) in mammalian cells, a key pathway for the internalization of various molecules.[4][5]

Recent studies have highlighted the potential of this compound in combating intracellular bacterial infections, a significant challenge in treating diseases like bovine mastitis caused by Staphylococcus aureus. S. aureus can invade and survive within bovine mammary epithelial cells, rendering conventional antibiotics ineffective. This compound has shown efficacy in killing intracellular S. aureus within these cells at concentrations that are not significantly toxic to the host cells.

Data Presentation

The following tables summarize the key quantitative data from studies on the effects of this compound on S. aureus and bovine mammary epithelial (MAC-T) cells.

Table 1: Antibacterial Activity of this compound against Staphylococcus aureus

ParameterValueReference
Minimum Inhibitory Concentration (MIC)0.6 µg/mL
Minimum Bactericidal Concentration (MBC)5 µg/mL
Intracellular Killing Efficacy90% reduction of intracellular S. aureus at 5 µg/mL

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

This compound ConcentrationTime (hours)Log10 CFU/mL ReductionReference
4 x MIC (2.4 µg/mL)63
8 x MIC (4.8 µg/mL)65

Table 3: Cytotoxicity of this compound in Bovine Mammary Epithelial (MAC-T) Cells

ParameterValueReference
Half-maximal Inhibitory Concentration (IC50)9.2 µg/mL

Signaling Pathways and Mechanism of Action

This compound's primary described mechanism in the context of intracellular pathogens in bovine mammary epithelial cells is its direct antibacterial activity. However, its known role as a potent inhibitor of clathrin-mediated endocytosis (CME) is also a critical aspect to consider, as this pathway is often exploited by pathogens for cellular entry.

G cluster_0 Cellular Exterior cluster_1 Bovine Mammary Epithelial Cell Pathogen Pathogen Clathrin_Coated_Pit Clathrin-Coated Pit Pathogen->Clathrin_Coated_Pit Binds to Receptor Endosome Endosome Clathrin_Coated_Pit->Endosome Endocytosis Intracellular_Pathogen Intracellular Pathogen Endosome->Intracellular_Pathogen Release Bacterial_Replication Bacterial Replication Intracellular_Pathogen->Bacterial_Replication Cell_Lysis Cell Lysis / Damage Bacterial_Replication->Cell_Lysis Ikarugamycin_Antibacterial This compound (Antibacterial Action) Ikarugamycin_Antibacterial->Intracellular_Pathogen Inhibits/Kills Ikarugamycin_CME This compound (CME Inhibition) Ikarugamycin_CME->Clathrin_Coated_Pit Blocks Formation

Caption: Proposed dual mechanism of this compound action in bovine mammary epithelial cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in a bovine mammary epithelial cell model of infection.

Bovine Mammary Epithelial (MAC-T) Cell Culture

This protocol describes the standard procedure for maintaining MAC-T cell cultures.

  • Materials:

    • MAC-T cells

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture MAC-T cells in T-75 flasks with complete growth medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • For sub-culturing, aspirate the medium and wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Intracellular Infection using Gentamicin (B1671437) Protection Assay

This assay is used to establish an in vitro model of intracellular S. aureus infection in MAC-T cells.

G Start Start Seed_Cells Seed MAC-T cells in 24-well plates Start->Seed_Cells Infect_Cells Infect with S. aureus (MOI 100) for 3h Seed_Cells->Infect_Cells Gentamicin_Treatment Treat with Gentamicin (200 µg/mL) for 3h to kill extracellular bacteria Infect_Cells->Gentamicin_Treatment Wash_Cells Wash cells with PBS Gentamicin_Treatment->Wash_Cells Lyse_Cells Lyse cells with 0.5% Triton X-100 Wash_Cells->Lyse_Cells Plate_Lysate Serially dilute and plate lysate on nutrient agar (B569324) Lyse_Cells->Plate_Lysate Incubate_and_Count Incubate plates and count CFU Plate_Lysate->Incubate_and_Count End End Incubate_and_Count->End

Caption: Workflow for the Gentamicin Protection Assay.

  • Procedure:

    • Seed MAC-T cells into 24-well plates and grow to confluence.

    • Prepare an inoculum of S. aureus at a concentration of 1 x 10^7 CFU/mL.

    • Infect the MAC-T cell monolayer with S. aureus at a multiplicity of infection (MOI) of 100 and incubate for 3 hours to allow for bacterial internalization.

    • Aspirate the medium and add fresh medium containing 200 µg/mL gentamicin to kill extracellular bacteria. Incubate for another 3 hours.

    • Wash the cells three times with sterile PBS.

    • Lyse the cells with 0.5% Triton X-100 to release intracellular bacteria.

    • Perform serial dilutions of the cell lysate and plate on nutrient agar to determine the number of intracellular bacteria (CFU/mL).

Intracellular Antibacterial Activity Assay

This protocol determines the efficacy of this compound against intracellular S. aureus.

  • Procedure:

    • Perform the Gentamicin Protection Assay as described above up to the washing step after gentamicin treatment.

    • Instead of cell lysis, add fresh medium containing different concentrations of this compound (e.g., 0.6, 2.5, and 5 µg/mL) to the infected cells. Include a no-drug control.

    • Incubate the plates for 3 hours.

    • Aspirate the this compound-containing medium and wash the cells with PBS.

    • Lyse the cells and plate the lysate as described in the Gentamicin Protection Assay to determine the number of surviving intracellular bacteria.

Cytotoxicity Assay (Resazurin Assay)

This assay evaluates the cytotoxic effects of this compound on MAC-T cells.

  • Materials:

    • MAC-T cells

    • 96-well plates

    • This compound stock solution

    • Resazurin (B115843) sodium salt solution

    • Microplate reader

  • Procedure:

    • Seed MAC-T cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24 hours).

    • Add resazurin solution to each well and incubate for 4 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and kills 99.9% (MBC) of S. aureus.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well microplate.

    • Add a standardized inoculum of S. aureus (5 x 10^5 CFU/mL) to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound with no visible bacterial growth.

    • To determine the MBC, plate aliquots from the wells with no visible growth onto nutrient agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Conclusion

This compound demonstrates significant potential as a therapeutic agent against intracellular S. aureus in bovine mammary epithelial cells. Its ability to kill bacteria within the host cell at concentrations below its cytotoxic threshold makes it a promising candidate for further investigation in the treatment of bovine mastitis. The provided protocols offer a framework for researchers to explore the efficacy and mechanisms of this compound in this and other relevant models. Further in vivo studies are warranted to validate these in vitro findings.

References

Application Notes and Protocols for the Isolation and Purification of Novel Ikarugamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has garnered significant interest due to its potent biological activities, including antiprotozoal, antibacterial, and antifungal properties.[1][2][3][4] The discovery of new this compound derivatives is a promising avenue for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the successful isolation and purification of new this compound derivatives from bacterial fermentation broths, with a focus on techniques described in recent scientific literature.

I. Overview of the Isolation and Purification Strategy

The general workflow for isolating new this compound derivatives involves a multi-step process that begins with the fermentation of a producing microorganism, followed by extraction of the active compounds, and a series of chromatographic purification steps. A bioassay-guided fractionation approach is often employed to track the desired compounds throughout the purification process.

Figure 1: General Workflow for this compound Derivative Isolation cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction cluster_2 Downstream Processing: Purification cluster_3 Analysis and Characterization Fermentation Fermentation of Producing Strain (e.g., Streptomyces zhaozhouensis) Extraction Solvent Extraction of Fermentation Broth (e.g., Ethyl Acetate) Fermentation->Extraction Harvested Culture SilicaGel Silica (B1680970) Gel Column Chromatography Extraction->SilicaGel Crude Extract ReversePhase Reversed-Phase Chromatography (e.g., C8 or C18 HPLC) SilicaGel->ReversePhase Bioactive Fractions Analysis Structural Elucidation (NMR, MS) ReversePhase->Analysis Pure Compounds Bioassay Bioactivity Testing ReversePhase->Bioassay Fractions for Testing

Caption: General workflow for isolating this compound derivatives.

II. Experimental Protocols

A. Fermentation of the Producing Microorganism

This protocol is based on the fermentation of Streptomyces zhaozhouensis CA-185989 as a source of novel this compound derivatives.

1. Seed Culture Preparation:

  • Inoculate 50 mL tubes containing 14 mL of ATCC-2-M medium with a freshly thawed inoculum stock of the producing strain.

  • Incubate the tubes in a rotary shaker at 28 °C, 70% relative humidity, and 220 rpm for approximately 96 hours.

2. Production Culture:

  • Use the seed culture to inoculate 250 mL flasks, each containing 50 mL of APM9-modified medium (2.5% v/v).

  • Incubate the flasks in a rotary shaker at 28 °C, 70% relative humidity, and 220 rpm for 6 days before harvesting.

Table 1: Media Composition

Medium ComponentATCC-2-M (g/L)APM9-modified (g/L)
Soluble Starch2012
Glucose1050
NZ Amine Type E5-
Meat Extract3-
Peptone5-
Yeast Extract5-
Soy Flour-30
CoCl₂·6H₂O-0.002
Sea Salts3030
Calcium Carbonate17
pH77
B. Extraction of this compound Derivatives

This protocol describes a liquid-liquid extraction method to recover the compounds of interest from the fermentation broth.

1. Initial Extraction:

  • Extract the scaled-up fermentation broth (e.g., 1 L) with an equal volume of acetone (B3395972) under continuous shaking at 220 rpm for 2 hours.

  • Separate the mycelium by filtration.

2. Solvent Partitioning:

  • Concentrate the supernatant under reduced pressure to remove the acetone.

  • Extract the resulting aqueous residue with ethyl acetate (B1210297). The organic extract will contain the this compound derivatives.

C. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound derivatives from the complex crude extract.

1. Silica Gel Column Chromatography (Initial Fractionation):

  • Objective: To perform a preliminary separation of the crude extract based on polarity.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A stepwise gradient of hexane (B92381) and ethyl acetate, with increasing polarity.

  • Procedure:

    • Load the dried ethyl acetate extract onto a silica gel column.
    • Elute the column with solvent mixtures of increasing ethyl acetate concentration in hexane.
    • Collect fractions and monitor by thin-layer chromatography (TLC) and bioassays to identify the fractions containing the compounds of interest.

2. Reversed-Phase High-Performance Liquid Chromatography (HPLC) (Fine Purification):

  • Objective: To achieve high-resolution separation of the bioactive fractions from the silica gel chromatography.

  • Stationary Phase: Reversed-phase C8 or C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid.

  • Procedure:

    • Dissolve the bioactive fractions in a suitable solvent (e.g., methanol).
    • Inject the sample onto the HPLC column.
    • Run a gradient elution program to separate the individual compounds.
    • Monitor the elution profile using a UV detector (e.g., at 210 nm) and collect the peaks corresponding to the this compound derivatives.

Table 2: Exemplary HPLC Conditions for this compound Derivative Purification

ParameterCondition
Column Reversed-phase C8, 10 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid
Gradient Linear gradient from 10% B to 90% B over 30 minutes
Flow Rate 4 mL/min
Detection UV at 210 nm

Note: These conditions are a starting point and may require optimization for specific derivatives.

Figure 2: Purification Workflow CrudeExtract Crude Ethyl Acetate Extract SilicaGel Silica Gel Chromatography (Hexane/Ethyl Acetate Gradient) CrudeExtract->SilicaGel BioactiveFractions Bioactive Fractions SilicaGel->BioactiveFractions RPHPLC Reversed-Phase HPLC (C8 or C18 Column, Acetonitrile/Water Gradient) BioactiveFractions->RPHPLC PureCompounds Pure this compound Derivatives RPHPLC->PureCompounds

Caption: Detailed purification workflow for this compound derivatives.

III. Characterization of Purified Derivatives

Once purified, the structural elucidation of the new this compound derivatives is performed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are crucial for determining the chemical structure and stereochemistry of the new derivatives.

IV. Data Presentation

The following table provides a template for summarizing the key data obtained during the purification and characterization of new this compound derivatives.

Table 3: Summary of Isolated this compound Derivatives

Compound IDRetention Time (min)Molecular Formula[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Key NMR Signals (δ ppm)Bioactivity (MIC µg/mL)
Derivative 1e.g., 15.2e.g., C₃₀H₄₀N₂O₄e.g., 493.3063e.g., 493.3061Provide key ¹H and ¹³C shiftse.g., vs. MRSA, C. albicans
Derivative 2e.g., 18.5e.g., C₃₀H₃₈N₂O₅e.g., 507.2859e.g., 507.2854Provide key ¹H and ¹³C shiftse.g., vs. MRSA, C. albicans
This compounde.g., 20.1C₂₉H₃₈N₂O₄--Reference valuesReference values

V. Conclusion

The protocols and methodologies outlined in this document provide a comprehensive guide for the isolation and purification of new this compound derivatives. By following a systematic approach of fermentation, extraction, and multi-step chromatography, coupled with robust analytical characterization, researchers can successfully identify and characterize novel bioactive compounds from this important class of natural products. The discovery of new derivatives holds significant potential for the development of future anti-infective and other therapeutic agents.

References

Application Notes and Protocols for Assessing the Antifungal Activity of Ikarugamycin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ikarugamycin, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, has demonstrated a range of biological activities, including antiprotozoal and antibacterial effects. Recent research has also highlighted its potential as an antifungal agent, along with its synthetic and naturally occurring analogs. This document provides detailed application notes and experimental protocols for the assessment of the antifungal activity of this compound and its derivatives. The provided methodologies are based on established standards to ensure reproducibility and comparability of results.

Data Presentation: Antifungal Activity of this compound and Analogs

The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against common fungal pathogens. This data is crucial for comparative analysis and for guiding further drug development efforts.

CompoundFungal SpeciesMIC (µg/mL)Reference
This compound Candida albicans4[1][2]
Aspergillus fumigatus4-8[1][2]
Isothis compound Candida albicans2-4[1]
Aspergillus fumigatus4-8
28-N-methylthis compound Candida albicans4
Aspergillus fumigatus4-8
30-oxo-28-N-methylthis compound Candida albicans>64
Aspergillus fumigatus>64

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure standardized and reliable results.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound or its analogs

  • Fungal isolates (Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test fungus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For molds, harvest conidia from a 7-day old culture grown on potato dextrose agar (B569324).

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Disk Diffusion Antifungal Susceptibility Testing

This method provides a qualitative assessment of antifungal activity based on the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound or its analogs

  • Fungal isolates

  • Mueller-Hinton agar (MHA) plates (supplemented with 2% glucose for yeasts)

  • Sterile paper disks (6 mm diameter)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Include a disk with the solvent used to dissolve the compound as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay is crucial to assess the potential toxicity of the antifungal compounds to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • CC₅₀ Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the drug concentration and determine the 50% cytotoxic concentration (CC₅₀) value using non-linear regression analysis.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Inoculum Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Culture Fungal Culture Suspension Saline Suspension Culture->Suspension McFarland 0.5 McFarland Standard Suspension->McFarland Inoculation Inoculation McFarland->Inoculation Plate 96-well Plate / Agar Plate Incubation Incubation (24-48h) Plate->Incubation Drug Serial Dilution of Compound Drug->Plate Inoculation->Plate Reading Visual/Spectrophotometric Reading Incubation->Reading Result MIC / Zone of Inhibition Reading->Result

Caption: Workflow for antifungal susceptibility testing.

Logical Flow of Cytotoxicity Assessment

G start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with this compound Analogs seed_cells->treat_cells incubate_cells Incubate for 24-48 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 end End determine_cc50->end

References

Ikarugamycin's Impact on TNF Production and Inflammatory Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, on Tumor Necrosis Factor (TNF) production and associated inflammatory signaling pathways. The information presented is intended to guide researchers in utilizing this compound as a tool to study TNF biology and to inform drug development professionals on its potential modulatory effects on inflammation.

Introduction

This compound is a well-established inhibitor of clathrin-mediated endocytosis (CME)[1][2][3]. While initially identified for its antimicrobial and antiprotozoal activities, its potent and specific inhibition of CME makes it a valuable tool for cell biology research. Recent studies have revealed a paradoxical effect of this compound on the pro-inflammatory cytokine TNF. Contrary to what might be expected from a compound with potential therapeutic applications, this compound up-regulates the cell surface expression of TNF[1][4]. This document outlines the mechanism behind this phenomenon, provides quantitative data, and details experimental protocols to study these effects.

Mechanism of Action

In response to inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce TNF as a 26 kDa type II transmembrane precursor, known as membrane TNF (mTNF). A portion of this mTNF is cleaved by the metalloproteinase ADAM17 (also known as TNF-alpha converting enzyme or TACE) to release the soluble form of TNF (sTNF), a key mediator of acute inflammation.

This compound's primary influence on TNF is post-translational. It does not affect the transcription of the TNF gene. Instead, by inhibiting clathrin-mediated endocytosis, this compound prevents the internalization of mTNF from the cell surface. This blockade of endocytosis leads to an accumulation of mTNF on the plasma membrane and prolongs its surface expression. This effect is independent of the activity of the shedding enzyme ADAM17. This specific action makes this compound a useful tool to dissect the distinct signaling pathways and biological functions of membrane-bound versus soluble TNF.

Data Presentation

The following tables summarize the quantitative effects of this compound on TNF production in LPS-stimulated RAW264 macrophage-like cells, as reported in the literature.

Table 1: Effect of this compound on Membrane and Soluble TNF

TreatmentAnalyteMethodObservationReference
LPS (100 ng/mL) + this compound (5 µM)Membrane TNF (mTNF)Western BlotIncreased mTNF levels compared to LPS alone, with sustained expression over 4 hours.
LPS (100 ng/mL) + this compound (5 µM)Soluble TNF (sTNF)ELISANo significant difference in sTNF levels compared to LPS alone.
LPS (100 ng/mL) + this compound (5 µM)Surface TNF ExpressionFACSIncreased surface expression of TNF.

Table 2: Effect of this compound on TNF Gene Expression

TreatmentAnalyteMethodObservationReference
LPS (100 ng/mL) + this compound (5 µM)TNF mRNAqPCRNo significant difference in TNF mRNA levels compared to LPS alone.

Table 3: Inhibitory Activity of this compound on Clathrin-Mediated Endocytosis

Cell LineAssayIC₅₀Reference
H1299Transferrin Receptor Uptake2.7 µM

Visualizations

Signaling Pathways and Experimental Workflows

Ikarugamycin_Effect_on_TNF_Signaling cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates TNF_mRNA TNF mRNA Nucleus->TNF_mRNA Transcription TNF_Protein TNF Precursor TNF_mRNA->TNF_Protein Translation Golgi Golgi TNF_Protein->Golgi Processing mTNF Membrane TNF (mTNF) Golgi->mTNF Transport to Membrane sTNF Soluble TNF (sTNF) mTNF->sTNF Cleavage Endocytosis Clathrin-Mediated Endocytosis mTNF->Endocytosis Internalization ADAM17 ADAM17 (TACE) ADAM17->mTNF This compound This compound This compound->Endocytosis Inhibits

Caption: this compound inhibits mTNF endocytosis, leading to its accumulation on the cell surface.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis start Start: Culture RAW264 Cells treatment Treatment: 1. Pre-treat with this compound 2. Stimulate with LPS start->treatment harvest Harvest Samples at Different Time Points treatment->harvest supernatant Collect Supernatant harvest->supernatant cell_lysate Prepare Whole Cell Lysate harvest->cell_lysate rna Isolate Total RNA harvest->rna surface_stain Stain for Surface TNF harvest->surface_stain elisa ELISA for sTNF supernatant->elisa western Western Blot for mTNF cell_lysate->western qpcr qPCR for TNF mRNA rna->qpcr facs FACS Analysis surface_stain->facs

Caption: Workflow for studying this compound's effect on TNF production in macrophages.

Experimental Protocols

Protocol 1: Analysis of Membrane and Soluble TNF in this compound-Treated Macrophages

Objective: To quantify the effect of this compound on mTNF and sTNF levels in LPS-stimulated RAW264 cells.

Materials:

  • RAW264 macrophage-like cells (ATCC® TIB-71™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (from a commercial source, e.g., Cayman Chemical)

  • DMSO (for this compound stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protease and Phosphatase Inhibitor Cocktails

  • RIPA Lysis and Extraction Buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-TNFα (specific for mTNF detection)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Mouse TNFα ELISA Kit

Procedure:

  • Cell Culture:

    • Culture RAW264 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound (e.g., 5 mM in DMSO).

    • On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.

    • Pre-treat the cells with this compound (final concentration 5 µM) or vehicle (DMSO) for 30 minutes.

    • Stimulate the cells with LPS (final concentration 100 ng/mL) for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Collection:

    • At each time point, carefully collect the culture supernatant and store it at -80°C for ELISA analysis of sTNF.

    • Wash the cells twice with ice-cold PBS.

  • Western Blotting for mTNF:

    • Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (whole cell lysate).

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary anti-TNFα antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an appropriate imaging system.

  • ELISA for sTNF:

    • Thaw the collected culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions to quantify the concentration of sTNF.

Protocol 2: Analysis of TNF mRNA Expression by qPCR

Objective: To determine if this compound affects the transcription of the TNF gene.

Materials:

  • Samples from treated cells (as in Protocol 1)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for mouse Tnf and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture well using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.

    • Elute the RNA in nuclease-free water and quantify it using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for Tnf or Gapdh, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in Tnf mRNA expression, normalized to the housekeeping gene.

Conclusion and Applications

This compound serves as a specific inhibitor of clathrin-mediated endocytosis, and its application in inflammatory research reveals a crucial pathway for the regulation of membrane TNF. By preventing mTNF internalization, this compound effectively increases the concentration and prolongs the presence of TNF on the cell surface.

Applications for Researchers:

  • Studying mTNF vs. sTNF Signaling: this compound can be used to specifically enhance mTNF-mediated signaling pathways (e.g., reverse signaling into the macrophage) while sTNF levels remain relatively unchanged.

  • Investigating Endocytosis in Inflammation: It is a useful tool to probe the role of endocytosis in regulating the surface expression of other inflammatory receptors and mediators.

  • Dissecting Inflammatory Termination Mechanisms: The drug helps to uncover cellular mechanisms that actively terminate inflammatory signals by internalizing surface receptors like mTNF.

Considerations for Drug Development:

  • Modulation of TNF Bioavailability: The ability of a compound to inhibit endocytosis could have significant, and potentially undesirable, consequences on TNF signaling in vivo, by increasing the pool of bioactive mTNF.

  • Off-Target Effects: While a potent CME inhibitor, the broader effects of this compound on other cellular processes and its in vivo toxicity must be considered.

  • Therapeutic Potential: The principle of modulating receptor trafficking, as demonstrated by this compound, could be explored for therapeutic benefit, although enhancing a pro-inflammatory signal is generally not a desirable outcome for treating inflammatory diseases.

These notes and protocols provide a framework for investigating the complex interplay between endocytosis, cytokine signaling, and inflammation using this compound as a key research tool.

References

Troubleshooting & Optimization

Ikarugamycin solubility and stability in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective laboratory use of Ikarugamycin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for dissolving this compound.[1][2][3] It is soluble in both of these solvents. For preparing stock solutions, DMSO is commonly used.[4][5]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound has varying solubility in different solvents. Quantitative data is summarized in the table below. Please note that for some solvents, achieving the indicated concentration may require heating and sonication.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSOSoluble; 1 mg/mL (requires heating and sonication)
DMFSoluble
EthanolSlightly Soluble
MethanolSlightly Soluble; 1 mg/mL (requires heating and sonication)
Chloroform1 mg/mL (requires heating and sonication)
WaterLimited solubility

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, we recommend dissolving this compound in DMSO. For example, to achieve a 1 mg/mL concentration, you may need to heat the solution gently and use sonication to ensure complete dissolution. Always use high-purity, anhydrous DMSO to minimize degradation of the compound.

Q4: What are the recommended storage conditions for solid this compound and its solutions?

A4: Proper storage is crucial for maintaining the stability of this compound.

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilitySpecial ConditionsReference
Solid-20°C≥ 3-4 yearsStore sealed
DMSO Solution-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles
DMSO Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles

It is also recommended to protect this compound from light.

Troubleshooting Guide

Issue 1: this compound has precipitated out of my stock solution.

  • Cause: The concentration of the stock solution may be too high for the storage temperature, or the solvent may have absorbed water, reducing solubility.

  • Solution:

    • Gently warm the solution to 37°C.

    • Sonicate the vial in a water bath until the precipitate redissolves.

    • To prevent future precipitation, consider storing the stock solution in smaller aliquots to minimize temperature fluctuations from repeated handling. If using DMSO, ensure it is anhydrous.

Issue 2: I am observing inconsistent results in my experiments.

  • Cause: This could be due to degradation of the this compound stock solution. Frequent freeze-thaw cycles or improper storage can lead to compound degradation.

  • Solution:

    • Prepare fresh stock solutions from solid this compound.

    • Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.

    • Always store stock solutions at the recommended temperature (-20°C or -80°C) and protect them from light.

Issue 3: I am unsure about the stability of this compound in my aqueous experimental buffer.

  • Cause: this compound's stability can be affected by the pH and composition of aqueous buffers.

  • Solution:

    • It is recommended to prepare fresh dilutions of this compound from a DMSO stock solution into your aqueous buffer immediately before each experiment.

    • Minimize the time the compound spends in the aqueous buffer before being added to your assay.

    • If long-term incubation is required, it is advisable to perform a preliminary experiment to assess the stability of this compound in your specific buffer system over the intended duration.

Experimental Protocols

Protocol 1: General Procedure for Determining the Equilibrium Solubility of this compound

This protocol is adapted from the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., phosphate-buffered saline at a specific pH). The excess solid should be visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Use a filter that does not bind the compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visual Guides

Ikarugamycin_Troubleshooting_Workflow cluster_start cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Recommended Solution start Start: Experimental Issue precipitation Precipitation in Stock Solution start->precipitation inconsistent_results Inconsistent Experimental Results start->inconsistent_results buffer_stability Uncertainty in Aqueous Buffer Stability start->buffer_stability cause_precipitation High Concentration or Solvent Water Absorption precipitation->cause_precipitation Investigate cause_degradation Stock Solution Degradation (Freeze-Thaw Cycles) inconsistent_results->cause_degradation Investigate cause_instability pH or Buffer Component Induced Degradation buffer_stability->cause_instability Investigate solution_precipitation Warm and Sonicate. Store in Aliquots. cause_precipitation->solution_precipitation Resolve solution_degradation Prepare Fresh Stock. Aliquot for Single Use. cause_degradation->solution_degradation Resolve solution_instability Prepare Fresh Dilutions. Minimize Incubation Time. cause_instability->solution_instability Resolve

References

Overcoming challenges in the heterologous production of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous production of Ikarugamycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the heterologous production of this compound?

A1: The main challenges include low production titers, instability of the expression construct, poor solubility of this compound, and the complexity of the biosynthetic pathway which requires precise expression of the necessary genes.[1][2] Optimization of the host strain, expression vector, and fermentation conditions is crucial for overcoming these hurdles.[1][3][4]

Q2: Which host organisms are suitable for this compound production?

A2: Streptomyces species are the most common and effective hosts for producing this compound due to their ability to correctly fold and express the large polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) enzymes involved in its biosynthesis. Several strains of Streptomyces albus and Streptomyces coelicolor have been successfully used. While expression in Escherichia coli has been demonstrated for biosynthetic studies, yields are generally lower than in Streptomyces.

Q3: What is the minimal gene set required for this compound biosynthesis?

A3: The minimal biosynthetic gene cluster (BGC) essential for this compound production consists of three genes: ikaA, ikaB, and ikaC.

  • ikaA : Encodes a hybrid iterative polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS).

  • ikaB : Encodes an oxidoreductase.

  • ikaC : Encodes an alcohol dehydrogenase.

Q4: How can I increase the yield of this compound?

A4: Increasing the yield of this compound can be achieved through a multi-faceted approach:

  • Host Strain Selection: Screening different Streptomyces host strains is critical, as production levels can vary significantly between them.

  • Vector Selection: The choice of expression vector and promoter strength can dramatically impact production levels.

  • Media Optimization: Testing various fermentation media is essential, as nutrient composition directly influences secondary metabolite production.

  • Metabolic Engineering: Modifying the host's metabolic pathways to increase the supply of precursors for this compound biosynthesis can enhance yields.

  • Ribosome Engineering: Introducing mutations that confer resistance to certain antibiotics can sometimes lead to a significant increase in secondary metabolite production.

Q5: I am observing low to no production of this compound. What are the potential causes and how can I troubleshoot this?

A5: Low or no production can stem from several issues. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low this compound production Inefficient promoter for the ika gene cluster.Test a range of promoters with varying strengths to drive the expression of the BGC.
Suboptimal host strain.Screen a variety of Streptomyces host strains, such as different lineages of S. albus or S. coelicolor.
Inappropriate fermentation medium.Test different production media (e.g., Bennett's, ISP4, SGG, Zhang) to find the optimal one for your host strain.
Instability of the expression plasmid.Ensure the use of a stable, integrative vector if possible. Verify the integrity of the plasmid in the production strain.
Difficulty in purifying this compound Low solubility of the compound.This compound is poorly soluble in many common solvents. Most of the product is often found in the supernatant rather than the cell pellet. Optimize extraction protocols using solvents like ethyl acetate (B1210297) and consider chromatographic techniques suitable for poorly soluble compounds.
Inconsistent production yields between batches Variability in inoculum preparation.Standardize the age and volume of the pre-culture used for inoculation.
Inconsistent fermentation conditions.Tightly control fermentation parameters such as temperature, pH, and aeration.

Data Presentation: Optimizing this compound Production

The following tables summarize quantitative data from studies on optimizing this compound production.

Table 1: Comparison of this compound Production in Different Streptomyces albus Strains and Media.

Host StrainMediumTiter (mg/L)Fermentation Time (days)
S. albus DSM 40313Zhang~807
S. albus B2P1Bennett's~407
S. albus KO5Zhang>1007
S. albus Del14SGG~609

Table 2: Effect of Expression Vector on this compound Production.

VectorHost StrainRelative Production Level
pSET152_ermES. albus KO5+++
pUWL201PWS. albus KO5++
pWHM4S. albus KO5+
pWHM1120S. albus KO5+

Experimental Protocols

Protocol 1: Heterologous Expression of the ika Gene Cluster in Streptomyces albus

  • Vector Construction: The ikaABC gene cluster is cloned into an integrative Streptomyces expression vector, such as pSET152, under the control of a strong constitutive promoter like ermE*.

  • Host Transformation: The resulting plasmid is introduced into a suitable Streptomyces albus host strain (e.g., S. albus KO5) via protoplast transformation or intergeneric conjugation from E. coli.

  • Strain Selection and Verification: Transformants are selected on appropriate antibiotic-containing media. Successful integration of the gene cluster is confirmed by PCR.

  • Pre-culture Preparation: A single colony of the recombinant strain is inoculated into a suitable seed medium (e.g., TSB) and incubated at 28°C for 48-72 hours with shaking.

  • Production Fermentation: The pre-culture is used to inoculate the production medium (e.g., Zhang medium) at a 10% (v/v) ratio. The culture is then incubated at 28°C for 7-9 days with shaking.

  • Extraction and Analysis: The culture broth is harvested, and the supernatant and cell pellet are separated by centrifugation. This compound is extracted from both fractions using ethyl acetate. The extracts are then analyzed and quantified by HPLC.

Visualizations

This compound Biosynthetic Pathway

Ikarugamycin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_product Final Product Acetyl-CoA Acetyl-CoA IkaA IkaA (PKS/NRPS) Acetyl-CoA->IkaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->IkaA L-ornithine L-ornithine L-ornithine->IkaA Polyene Intermediate Polyene Intermediate IkaA->Polyene Intermediate Formation of polyene chains and tetramic acid moiety IkaB IkaB (Oxidoreductase) Bicyclic Intermediate Bicyclic Intermediate IkaB->Bicyclic Intermediate Forms bicyclic structure IkaC IkaC (Alcohol Dehydrogenase) This compound This compound IkaC->this compound Final 5-6-5 ring system Polyene Intermediate->IkaB First cyclization Bicyclic Intermediate->IkaC Second cyclization

Caption: Biosynthetic pathway of this compound.

Workflow for Heterologous Production of this compound

Heterologous_Production_Workflow cluster_cloning 1. Genetic Engineering cluster_transformation 2. Host Preparation cluster_fermentation 3. Fermentation & Production cluster_downstream 4. Downstream Processing A Isolate ikaABC Gene Cluster C Clone ikaABC into Vector A->C B Select Expression Vector (e.g., pSET152) B->C E Transform Host with Expression Construct C->E D Select Host Strain (e.g., S. albus KO5) D->E F Select and Verify Recombinant Strain E->F G Prepare Pre-culture F->G H Inoculate Production Medium (e.g., Zhang medium) G->H I Incubate (7-9 days, 28°C) H->I J Harvest Culture I->J K Extract this compound (Supernatant & Pellet) J->K L Purify and Analyze (HPLC) K->L

Caption: Workflow for heterologous this compound production.

References

Reversibility of Ikarugamycin's inhibitory effects on endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of Ikarugamycin as an inhibitor of endocytosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cellular biology?

This compound is a naturally occurring antibiotic.[1][2][3] In cell biology research, it is primarily used as a potent and selective inhibitor of clathrin-mediated endocytosis (CME).[1][4] It has been shown to acutely inhibit CME without significantly affecting other endocytic pathways such as caveolae-mediated endocytosis (CavME) and clathrin-independent endocytosis (CIE). While its precise molecular target within the CME machinery is not yet fully elucidated, it is known to disrupt the morphology of clathrin-coated pits.

Q2: Are the inhibitory effects of this compound on endocytosis reversible?

Yes, the short-term inhibitory effects of this compound on clathrin-mediated endocytosis are reversible. The degree of reversibility can depend on the concentration of this compound used and the duration of the treatment. Short-term incubations followed by a washout of the compound have been shown to allow for the recovery of endocytic function. However, long-term exposure to this compound can lead to cytotoxic effects, and at higher concentrations, the reversibility may be partial.

Q3: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary between cell lines. A good starting point is the IC50 value, which has been determined to be 2.7 µM in H1299 cells for the inhibition of transferrin receptor uptake after a 1-hour preincubation. It is recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.

Q4: How quickly does this compound inhibit clathrin-mediated endocytosis?

This compound exhibits a rapid onset of inhibition of CME. Significant inhibition can be observed after short pre-incubation times. For example, in H1299 cells, substantial inhibition of transferrin receptor uptake is seen after pretreatments as short as 10 to 30 minutes.

Q5: Does this compound affect cell viability?

Prolonged incubation with this compound can have cytotoxic effects. It is crucial to assess cell viability in parallel with your endocytosis experiments, especially when using longer incubation times or higher concentrations. For short-term experiments focused on the acute inhibition of CME, cytotoxicity is generally minimal.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No inhibition of endocytosis observed. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The endocytic pathway under investigation is not clathrin-mediated. 4. This compound stock solution has degraded.1. Perform a dose-response experiment to determine the optimal concentration for your cell type. 2. Increase the pre-incubation time with this compound. 3. Confirm that your cargo of interest is internalized via CME. This compound is selective for CME. 4. Prepare a fresh stock solution of this compound.
High cell toxicity observed. 1. This compound concentration is too high. 2. Incubation time is too long.1. Reduce the concentration of this compound. 2. Shorten the incubation time. For reversibility studies, prioritize shorter incubation periods.
Inconsistent results between experiments. 1. Variability in cell density or health. 2. Inconsistent incubation times or temperatures. 3. Instability of this compound in media.1. Ensure consistent cell plating density and monitor cell health. 2. Strictly control all incubation parameters. 3. Prepare fresh dilutions of this compound in media for each experiment.
Partial recovery of endocytosis after washout. 1. Incomplete washout of this compound. 2. Higher concentration or longer incubation leading to incomplete reversibility.1. Increase the number and duration of washes after this compound treatment. 2. Reduce the this compound concentration or the pre-incubation time to ensure full reversibility.

Quantitative Data Summary

Table 1: Potency of this compound in H1299 Cells

ParameterValueCell LineAssayReference
IC502.7 µM ± 0.3 µMH1299Transferrin Receptor Uptake

Table 2: Reversibility of this compound's Effect on Clathrin-Mediated Endocytosis in H1299 Cells

Pre-incubation Time with 4 µM IKAInhibition of TfnR UptakeTfnR Uptake After 30 min Washout (% of Control)TfnR Uptake After 180 min Washout (% of Control)Reference
10 min~55%Not specifiedFully recovered
30 min~65%Not specifiedFully recovered
180 minNot specifiedPartially recoveredPartially recovered

Experimental Protocols

Protocol 1: Assessing the Reversibility of this compound's Inhibition of Clathrin-Mediated Endocytosis

This protocol is adapted from studies on H1299 cells.

Materials:

  • H1299 cells

  • Cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Fluorescently labeled transferrin (Tfn-488)

  • Wash buffer (e.g., ice-cold PBS)

  • Lysis buffer

  • Plate reader or flow cytometer

Procedure:

  • Cell Plating: Plate H1299 cells to achieve a confluent monolayer on the day of the experiment.

  • This compound Treatment:

    • Prepare working solutions of this compound in serum-free medium. A final concentration of 4 µM is a good starting point.

    • Aspirate the culture medium and pre-incubate the cells with the this compound solution for varying durations (e.g., 10 min, 30 min, 180 min) at 37°C. Include a vehicle control (e.g., DMSO).

  • Washout:

    • After the incubation period, aspirate the this compound-containing medium.

    • Wash the cells three times with warm serum-free medium to remove the inhibitor.

    • Add fresh, warm serum-free medium and incubate for the desired recovery period (e.g., 0 min, 30 min, 180 min) at 37°C.

  • Endocytosis Assay (Transferrin Uptake):

    • Following the recovery period, incubate the cells with fluorescently labeled transferrin (e.g., 2 µg/mL Tfn-488) in serum-free medium for 5 minutes at 37°C.

    • To stop the uptake, place the plates on ice and wash the cells three times with ice-cold PBS.

    • Remove surface-bound transferrin by washing with an acid strip buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.

    • Wash the cells again with ice-cold PBS.

  • Quantification:

    • Lyse the cells in a suitable lysis buffer.

    • Measure the internalized fluorescence using a plate reader or analyze the cells by flow cytometry.

    • Normalize the fluorescence of treated cells to that of the untreated control cells to determine the percentage of inhibition and recovery.

Visualizations

Ikarugamycin_Action_Pathway cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Endosome Endosome Clathrin_Coated_Pit->Endosome Vesicle Budding This compound This compound This compound->Clathrin_Coated_Pit Inhibition

Caption: this compound inhibits clathrin-mediated endocytosis by disrupting clathrin-coated pit function.

Reversibility_Workflow Start Start Cell_Culture Plate Cells Start->Cell_Culture IKA_Treatment Incubate with this compound (e.g., 4 µM for 10-30 min) Cell_Culture->IKA_Treatment Washout Wash 3x with Warm Medium IKA_Treatment->Washout Recovery Incubate in Fresh Medium (e.g., 180 min) Washout->Recovery Endocytosis_Assay Measure Endocytic Activity (e.g., Transferrin Uptake) Recovery->Endocytosis_Assay Analysis Compare to Control Endocytosis_Assay->Analysis End End Analysis->End

Caption: Experimental workflow for assessing the reversibility of this compound's effects.

Troubleshooting_Logic Problem No Inhibition? Cause1 Concentration Too Low? Problem->Cause1 Yes Cause2 Pathway Not CME? Problem->Cause2 No Solution1 Increase Concentration Cause1->Solution1 Yes Solution2 Verify Pathway Cause2->Solution2 Yes

References

Addressing potential off-target effects of Ikarugamycin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential off-target effects of Ikarugamycin in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

A1: this compound is primarily known as an inhibitor of clathrin-mediated endocytosis (CME).[1][2][3] It has been shown to selectively inhibit CME over other endocytic pathways, such as caveolae-mediated endocytosis (CavME) and clathrin-independent endocytosis (CIE), at effective concentrations.[1][2]

Q2: What are the known or potential off-target effects of this compound?

A2: Besides its effect on CME, this compound has several other reported biological activities that may be considered off-target effects depending on the experimental context. These include:

  • Antitumor activity: It can induce autophagy and has been shown to inhibit hexokinase 2 in pancreatic cancer cells and dendritic cells.

  • Antibacterial and antifungal properties.

  • Immunomodulatory effects: It can stimulate the antigen-presenting potential of dendritic cells.

  • Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can be cytotoxic.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is recommended to use the lowest effective concentration that achieves the desired on-target effect, which is typically around the IC50 for CME inhibition. The reported IC50 for inhibiting clathrin-mediated uptake of the transferrin receptor in H1299 cells is 2.7 µM. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.

Q4: Is the effect of this compound reversible?

A4: The inhibitory effects of this compound on CME are partially reversible. Washout experiments can be performed to assess the reversibility in your experimental system.

Troubleshooting Guide

Q1: I am observing a phenotype in my experiment after this compound treatment, but I'm not sure if it's due to CME inhibition or an off-target effect. How can I verify this?

A1: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:

  • Use a structurally unrelated CME inhibitor: If a different, well-characterized CME inhibitor produces the same phenotype, it is more likely that the effect is due to CME inhibition.

  • Perform a rescue experiment: If possible, try to rescue the phenotype by bypassing the inhibited step. For example, if this compound is affecting the uptake of a specific ligand, see if the downstream signaling can be activated by other means.

  • Genetic knockdown/knockout: Use siRNA or CRISPR-Cas9 to deplete a key protein in the CME pathway (e.g., clathrin heavy chain). If the phenotype is recapitulated, it supports an on-target effect.

  • Use an inactive analog: If available, a structurally similar but inactive analog of this compound can serve as a negative control. If the inactive analog does not produce the same phenotype, it suggests the effect is specific to this compound's activity.

Q2: I'm seeing significant cell death in my experiments with this compound. What could be the cause and how can I mitigate it?

A2: this compound can induce cytotoxicity, especially at higher concentrations and with longer incubation times.

  • Determine the cytotoxic concentration: Perform a cell viability assay (e.g., resazurin (B115843) or MTT assay) to determine the IC50 for cytotoxicity in your cell line.

  • Optimize concentration and incubation time: Use a concentration at or slightly above the IC50 for CME inhibition (around 2.7 µM) and for the shortest duration possible to achieve the desired effect.

  • Monitor for apoptosis: Check for markers of apoptosis, such as caspase cleavage, to understand the mechanism of cell death.

Q3: My results with this compound are inconsistent across different cell lines. Why might this be happening?

A3: The expression levels of on-target and potential off-target proteins can vary between cell lines, leading to different sensitivities to this compound. It is important to perform dose-response curves and validate the on-target effect in each cell line used.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 for CME Inhibition (Transferrin Receptor Uptake) H12992.7 ± 0.3 µM
IC50 for Cytotoxicity MAC-T9.2 µg/mL
Minimum Inhibitory Concentration (MIC) vs. S. aureus -0.6 µg/mL
Minimum Inhibitory Concentration (MIC) vs. MRSA -2-4 µg/mL
Minimum Inhibitory Concentration (MIC) vs. C. albicans -2-4 µg/mL
Minimum Inhibitory Concentration (MIC) vs. A. fumigatus -4-8 µg/mL

Detailed Experimental Protocols

Protocol 1: Washout Experiment to Assess Reversibility

Objective: To determine if the inhibitory effect of this compound on CME is reversible in your cell line.

Methodology:

  • Seed cells in appropriate culture plates and grow to desired confluency.

  • Pre-treat cells with this compound at the desired concentration (e.g., 10 µM) for a short period (e.g., 15 minutes).

  • For the "washout" group, remove the this compound-containing medium, wash the cells gently with pre-warmed PBS three times, and then add fresh, pre-warmed culture medium.

  • For the "no washout" group, keep the cells in the this compound-containing medium.

  • Incubate the "washout" group for a specified time (e.g., 3 hours) to allow for potential recovery.

  • Proceed with your downstream assay to measure CME (e.g., transferrin uptake assay).

  • Compare the results of the "washout" group to the "no washout" group and an untreated control group. Partial or full recovery of CME in the "washout" group indicates reversibility.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to a suspected target protein within intact cells.

Methodology:

  • Treat intact cells with this compound or a vehicle control for a specified time.

  • Harvest the cells and lyse them to obtain protein extracts.

  • Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • A shift in the thermal stability of the target protein in the this compound-treated samples compared to the control indicates direct target engagement.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 On-Target Pathway: Clathrin-Mediated Endocytosis Inhibition ika This compound ccp Clathrin-Coated Pit Morphology Disruption ika->ccp inhibits cme Clathrin-Mediated Endocytosis (CME) ccp->cme uptake Receptor Internalization (e.g., Transferrin Receptor) cme->uptake

Caption: On-target effect of this compound on Clathrin-Mediated Endocytosis.

G cluster_1 Potential Off-Target Signaling: Autophagy Induction ika This compound ca Increased Cytosolic Ca2+ ika->ca camkkb CaMKKβ Activation ca->camkkb ampk AMPK Pathway Activation camkkb->ampk autophagy Autophagy Induction ampk->autophagy

Caption: Potential off-target signaling pathway of this compound leading to autophagy.

G cluster_2 Experimental Workflow: Distinguishing On- vs. Off-Target Effects start Phenotype Observed with this compound control Use Structurally Unrelated CME Inhibitor start->control rescue Perform Rescue Experiment start->rescue genetic Genetic Knockdown of CME Pathway Component start->genetic ontarget Conclusion: On-Target Effect control->ontarget Same Phenotype offtarget Conclusion: Potential Off-Target Effect control->offtarget Different Phenotype rescue->ontarget Phenotype Rescued rescue->offtarget Phenotype Not Rescued genetic->ontarget Phenotype Recapitulated genetic->offtarget No Recapitulation

Caption: Logical workflow for troubleshooting on-target versus off-target effects.

References

Strategies for the chemical synthesis and modification of Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis and modification of Ikarugamycin.

Section 1: Chemical Synthesis of this compound

The total chemical synthesis of this compound is a significant challenge due to its complex polycyclic structure and multiple stereocenters.[1] This section addresses common issues encountered during the multi-step synthesis.

Troubleshooting Guide: Chemical Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low yield in Diels-Alder cycloaddition for the polycyclic core 1. Poor reactivity of the diene or dienophile.2. Unfavorable equilibrium at high temperatures (retro-Diels-Alder).3. Polymerization of the diene.1. Use a more electron-rich diene or an electron-poor dienophile to narrow the HOMO-LUMO gap.[2]2. Employ Lewis acid catalysis to enhance reactivity and stereoselectivity.3. Optimize reaction temperature and time; lower temperatures may favor the desired product.[3]4. Add a polymerization inhibitor if diene polymerization is suspected.
Poor stereoselectivity in the formation of the cyclohexene (B86901) ring 1. Suboptimal reaction conditions (temperature, solvent, catalyst).2. Steric hindrance directing the approach of the dienophile.1. The endo product is often kinetically favored; run the reaction at lower temperatures.[3]2. Utilize a suitable chiral Lewis acid catalyst for enantioselective transformations.3. Modify the substituents on the diene or dienophile to sterically favor the desired isomer.
Difficulty in macrolactam ring closure 1. High conformational strain in the precursor.2. Intermolecular reactions (e.g., polymerization) competing with the desired intramolecular cyclization.3. Low reactivity of the amine or activated carboxylic acid.1. Employ high-dilution conditions to favor intramolecular cyclization.2. Use a potent coupling reagent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid.3. Protecting groups on distant functionalities may need to be chosen carefully to not interfere with the desired conformation for cyclization.
Failure of a protecting group removal step 1. Incomplete deprotection due to steric hindrance or reagent degradation.2. The protecting group is not labile under the chosen conditions.3. The substrate is sensitive to the deprotection conditions, leading to degradation.1. Increase the excess of the deprotection reagent and/or the reaction time.2. Switch to a more labile protecting group in your synthetic strategy.[4]3. Screen a variety of deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts).4. Ensure the chosen protecting groups are orthogonal, allowing for their selective removal without affecting other parts of the molecule.
Complex mixture of byproducts after a reaction 1. Side reactions due to reactive functional groups.2. Epimerization of stereocenters.3. Degradation of the product under the reaction or workup conditions.1. Re-evaluate the protecting group strategy to ensure all sensitive functionalities are adequately masked.2. Use milder reaction conditions (e.g., lower temperature, non-ionic base).3. Purify intermediates at each step to avoid carrying forward impurities.4. Optimize the workup procedure to minimize exposure to harsh pH or temperatures.
Frequently Asked Questions (FAQs): Chemical Synthesis

Q1: What are the main strategic approaches for the total synthesis of this compound?

A1: The primary strategies involve convergent synthesis, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. Key reactions often include a Diels-Alder cycloaddition to construct the polycyclic core and a macolactamization to form the large ring.

Q2: How critical is the choice of protecting groups in this compound synthesis?

A2: It is absolutely critical. Given the number of reactive functional groups in the precursors to this compound, a well-designed protecting group strategy is essential to prevent unwanted side reactions. The use of orthogonal protecting groups, which can be removed under different conditions, is highly recommended to selectively unmask functional groups at the desired stage of the synthesis.

Q3: Are there any particularly challenging steps in the published synthetic routes?

A3: The construction of the densely functionalized polycyclic core and the stereoselective formation of its multiple chiral centers are consistently reported as major hurdles. The macrolactamization step is also challenging due to the large ring size and potential for competing intermolecular reactions.

Section 2: Biosynthesis and Modification of this compound

Biocatalytic and biosynthetic methods, such as heterologous expression of the this compound biosynthetic gene cluster (BGC), offer an alternative to total chemical synthesis. These approaches can also be harnessed for the production of novel this compound derivatives.

Troubleshooting Guide: Biosynthesis and Modification
Problem Potential Cause(s) Recommended Solution(s)
Low or no production of this compound in a heterologous host 1. Poor expression of the biosynthetic genes (ikaA, ikaB, ikaC).2. Suboptimal fermentation conditions (media composition, temperature, aeration).3. Toxicity of this compound or its intermediates to the host organism.4. Lack of necessary precursors.1. Use a strong, inducible promoter to drive the expression of the ika gene cluster.2. Optimize media components, pH, temperature, and shaking speed.3. Try different host strains that may have higher tolerance or better precursor supply.4. Supplement the medium with precursors like L-ornithine.
Difficulty in purifying this compound from fermentation broth 1. Co-extraction of other metabolites with similar properties.2. Low concentration of the target compound.3. Degradation of this compound during extraction or purification.1. Optimize the extraction solvent system (e.g., ethyl acetate).2. Use a multi-step purification strategy, such as a combination of normal-phase and reversed-phase chromatography.3. Perform extraction and purification at lower temperatures and avoid harsh pH conditions to minimize degradation.
Formation of unexpected byproducts or shunt metabolites 1. Promiscuity of the biosynthetic enzymes.2. Incomplete enzymatic conversion leading to the accumulation of intermediates.3. Spontaneous degradation or rearrangement of biosynthetic intermediates.1. Analyze the byproducts by LC-MS and NMR to identify them.2. If an intermediate is accumulating, consider overexpressing the subsequent enzyme in the pathway.3. Modify fermentation conditions to favor the complete pathway.
Low efficiency of chemo-enzymatic modification 1. The enzyme (e.g., a hydroxylase) has low activity on the this compound scaffold.2. Poor solubility or uptake of the substrate (this compound) in the enzymatic reaction system.3. Instability of the precursor for the enzymatic reaction.1. Screen different enzyme homologs for higher activity.2. Use a co-solvent to improve the solubility of this compound.3. For whole-cell biotransformations, consider strategies to improve cell permeability.4. Optimize the reaction buffer (pH, temperature) and cofactor concentrations.
Frequently Asked Questions (FAQs): Biosynthesis and Modification

Q1: What are the key enzymes in the this compound biosynthetic pathway?

A1: The core biosynthetic machinery consists of three enzymes: IkaA, a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS); IkaB, an oxidoreductase; and IkaC, an alcohol dehydrogenase. IkaA produces the linear polyene precursor, which is then cyclized by IkaB and IkaC to form the characteristic 5-6-5 ring system of this compound.

Q2: Is it possible to produce novel derivatives of this compound using biosynthetic methods?

A2: Yes, several strategies can be employed. One approach is to introduce genes for tailoring enzymes (e.g., hydroxylases, methyltransferases) from other polycyclic tetramate macrolactam pathways into the this compound-producing host. Another strategy, known as precursor-directed biosynthesis, involves feeding synthetic analogs of the natural precursors to the fermentation culture. It is also possible to engineer the core enzymes, for example by modifying the adenylation domain of IkaA to accept amino acids other than ornithine.

Q3: What are the advantages of a biocatalytic approach over total chemical synthesis for producing this compound?

A3: Biocatalytic and biosynthetic approaches can be significantly more efficient, often requiring far fewer steps than a total chemical synthesis. They excel at constructing the complex, stereochemically rich core of the molecule in a single fermentation process, which can be scaled up. This can make this compound more accessible for research and development.

Quantitative Data

Table 1: Biological Activity of this compound and Derivatives

CompoundOrganism/Cell LineActivityValue
This compoundH1299 cellsInhibition of Clathrin-Mediated EndocytosisIC50 = 2.7 µM
Isothis compoundCandida albicansAntifungalMIC = 2-4 µg/mL
Isothis compoundAspergillus fumigatusAntifungalMIC = 4-8 µg/mL
28-N-methylthis compoundCandida albicansAntifungalMIC = 4 µg/mL
28-N-methylthis compoundAspergillus fumigatusAntifungalMIC = 4-8 µg/mL
This compoundCandida albicansAntifungalMIC = 4 µg/mL
This compoundAspergillus fumigatusAntifungalMIC = 4-8 µg/mL

Experimental Protocols

Protocol 1: General Procedure for Heterologous Production of this compound

  • Gene Cluster Cloning: The this compound biosynthetic gene cluster (ikaA, ikaB, ikaC) is cloned into a suitable expression vector under the control of a strong, inducible promoter.

  • Host Transformation: The expression vector is introduced into a suitable host strain (e.g., Streptomyces coelicolor, E. coli).

  • Fermentation: A seed culture is grown and used to inoculate a larger production culture in an optimized fermentation medium. The culture is grown at a specific temperature and aeration for several days. Gene expression is induced at an appropriate time point.

  • Extraction: The fermentation broth is extracted with an organic solvent, typically ethyl acetate. The organic phase is collected and the solvent is removed under reduced pressure.

  • Purification: The crude extract is subjected to chromatographic purification, often involving multiple steps such as silica (B1680970) gel chromatography followed by reversed-phase HPLC, to yield pure this compound.

Visualizations

Chemical_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A_start Simple Precursors A A_steps Multi-step Synthesis (Protecting Groups) A_start->A_steps Fragment_A Key Fragment A (e.g., Diene) A_steps->Fragment_A Coupling Key Coupling Reaction (e.g., Diels-Alder) Fragment_A->Coupling B_start Simple Precursors B B_steps Multi-step Synthesis (Protecting Groups) B_start->B_steps Fragment_B Key Fragment B (e.g., Dienophile) B_steps->Fragment_B Fragment_B->Coupling Cyclization Macrolactamization Coupling->Cyclization Deprotection Final Deprotection Steps Cyclization->Deprotection This compound This compound Deprotection->this compound

Caption: A convergent chemical synthesis workflow for this compound.

Biosynthesis_Pathway cluster_precursors Primary Metabolites AcetylCoA Acetyl-CoA IkaA IkaA (PKS-NRPS) AcetylCoA->IkaA MalonylCoA Malonyl-CoA MalonylCoA->IkaA Ornithine L-Ornithine Ornithine->IkaA Polyene Linear Polyene Intermediate IkaA->Polyene IkaB IkaB (Oxidoreductase) Polyene->IkaB Cyclized1 Bicyclic Intermediate IkaB->Cyclized1 IkaC IkaC (Dehydrogenase) Cyclized1->IkaC This compound This compound IkaC->this compound

Caption: The biosynthetic pathway of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Yield) Check_Purity Analyze reaction mixture (LC-MS, NMR) Start->Check_Purity Side_Products Side Products Identified? Check_Purity->Side_Products Starting_Material Unreacted Starting Material? Side_Products->Starting_Material No Adjust_Protecting_Groups Re-evaluate Protecting Group Strategy Side_Products->Adjust_Protecting_Groups Yes Degradation Product Degradation? Starting_Material->Degradation No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Starting_Material->Optimize_Conditions Yes Milder_Conditions Use Milder Conditions (Reagents, Workup) Degradation->Milder_Conditions Yes Re_run Re-run Experiment Degradation->Re_run No Adjust_Protecting_Groups->Re_run Optimize_Conditions->Re_run Milder_Conditions->Re_run

Caption: A logical workflow for troubleshooting chemical synthesis issues.

References

Technical Support Center: Managing Ikarugamycin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ikarugamycin to induce apoptosis in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as an inhibitor of clathrin-mediated endocytosis (CME).[1][2][3][4] It has been shown to inhibit the uptake of various receptors, such as the transferrin receptor, in a dose-dependent manner in several cell lines.[1] However, it also exhibits cytotoxic effects and can induce apoptosis through pathways involving DNA damage and caspase activation.

Q2: What is the recommended concentration range for inducing apoptosis with this compound?

A2: The optimal concentration of this compound for inducing apoptosis can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific model. For instance, in HL-60 human promyelocytic leukemia cells, this compound induced apoptosis with an IC50 of 221.3 nM. In contrast, the IC50 for inhibition of clathrin-mediated endocytosis in H1299 cells is 2.7 µM. Long-term incubation with this compound has been noted to have cytotoxic effects.

Q3: How quickly does this compound induce apoptosis?

A3: The onset of apoptosis can vary. In HL-60 cells, a significant increase in cells with a subdiploid DNA content was observed after 24 hours of treatment. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for observing apoptosis in your experimental model.

Q4: Is this compound's effect reversible?

A4: The short-term inhibitory effects of this compound on clathrin-mediated endocytosis are partially reversible after washout. However, the reversibility of its apoptotic effects has not been as extensively characterized and may depend on the extent of cellular damage.

Troubleshooting Guides

Problem 1: Low or No Apoptosis Detected
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your cell line. Start with a broad range (e.g., 100 nM to 10 µM) and narrow it down based on initial results.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for apoptosis induction.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider trying a different cell line or co-treatment with a sensitizing agent.
Incorrect Detection Method Ensure your apoptosis detection assay is appropriate for your experimental setup and is being performed correctly. Consider using multiple assays to confirm results (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay).
This compound Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles.
Problem 2: High Cell Death in Control Group
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. Run a vehicle-only control.
Suboptimal Cell Culture Conditions Maintain optimal cell culture conditions (e.g., confluency, media quality, incubator settings). Over-confluent or unhealthy cells can be more prone to spontaneous apoptosis.
Contamination Check for microbial contamination in your cell cultures, which can induce cell death.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in this compound Preparation Prepare fresh dilutions of this compound from a stock solution for each experiment.
Inconsistent Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.
Variations in Experimental Procedure Strictly adhere to the same experimental protocol for all replicates and experiments.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC50 (CME Inhibition)H12992.7 ± 0.3 µM
IC50 (Cytotoxicity)HL-60221.3 nM
IC50 (Cytotoxicity)Mac-T9.2 µg/mL
MIC (S. aureus)N/A0.6 µg/mL

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal time.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Caspase-3/7 Activity Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described above. Include a positive control (e.g., staurosporine) and a negative control.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Assay: Add the caspase-3/7 reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

Visualizations

Ikarugamycin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Caspase8 Caspase-8 Activation This compound->Caspase8 Caspase9 Caspase-9 Activation DNA_Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow_Apoptosis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells Treatment Treat Cells with this compound Cell_Seeding->Treatment Ikarugamycin_Prep Prepare this compound Dilutions Ikarugamycin_Prep->Treatment Harvesting Harvest Cells Treatment->Harvesting Staining Apoptosis Staining (e.g., Annexin V/PI) Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: General experimental workflow for apoptosis analysis.

References

Validation & Comparative

Ikarugamycin and Its Synthetic Derivatives: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivity of the natural product Ikarugamycin and its synthetic derivatives. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.

This compound, a polycyclic tetramate macrolactam originally isolated from the bacterium Streptomyces phaeochromogenes, has garnered significant interest in the scientific community due to its diverse biological activities. These activities span antimicrobial, anticancer, and potent inhibitory effects on clathrin-mediated endocytosis. This guide delves into the bioactivity of this compound and compares it with its known synthetic derivatives: isothis compound, 28-N-methylthis compound, and 30-oxo-28-N-methylthis compound.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antimicrobial, anticancer, and endocytosis-inhibitory activities of this compound and its derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureus (MRSA)Candida albicansAspergillus fumigatus
This compound2-4[1]4[1]4-8[1]
Isothis compound2-4[1]2-4[1]4-8
28-N-methylthis compound1-244-8
30-oxo-28-N-methylthis compound32-64>64>64

Table 2: Anticancer and Cytotoxic Activity (IC50)

CompoundCell LineActivity (µM)Reference
This compoundH1299 (Lung Carcinoma)2.7 (CME Inhibition)
This compoundPancreatic Cancer CellsInhibition of Glycolysis
This compoundMCF-7, HMO2, HepG2, Huh7, HL-601-10 (Antiproliferative)
Isothis compoundNot ReportedNot Reported
28-N-methylthis compoundNot ReportedNot Reported
30-oxo-28-N-methylthis compoundNot ReportedNot Reported

Note: At the time of this publication, specific anticancer or cytotoxic IC50 values for isothis compound, 28-N-methylthis compound, and 30-oxo-28-N-methylthis compound have not been reported in the available scientific literature.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting clathrin-mediated endocytosis and cellular glycolysis.

Inhibition of Clathrin-Mediated Endocytosis (CME)

This compound is a potent inhibitor of CME, a crucial cellular process for nutrient uptake, receptor regulation, and pathogen entry. It disrupts the formation of clathrin-coated pits at the plasma membrane by affecting the localization of key proteins such as the clathrin heavy chain (CHC) and the adaptor protein 2 (AP2). This disruption prevents the internalization of cargo proteins that rely on this pathway.

CME_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding AP2 AP2 Receptor->AP2 2. Recruitment Clathrin Clathrin AP2->Clathrin 3. Assembly CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit 4. Invagination Endosome Endosome CoatedPit->Endosome 5. Internalization This compound This compound This compound->AP2 Inhibits localization This compound->Clathrin Inhibits localization

Caption: this compound inhibits Clathrin-Mediated Endocytosis.

Inhibition of Glycolysis via Hexokinase 2 (HK2)

This compound has been shown to exhibit anticancer activity by targeting a key enzyme in cellular metabolism, Hexokinase 2 (HK2). HK2 is the first rate-limiting enzyme of glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). By inhibiting HK2, this compound disrupts the energy supply of cancer cells, leading to reduced proliferation and survival. This mechanism is particularly relevant in the context of pancreatic cancer.

Glycolysis_Inhibition_by_this compound Glucose Glucose HK2 Hexokinase 2 Glucose->HK2 G6P Glucose-6-Phosphate HK2->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Cancer_Cell_Proliferation Cancer Cell Proliferation ATP_Production->Cancer_Cell_Proliferation This compound This compound This compound->HK2 Inhibition

Caption: this compound inhibits glycolysis by targeting Hexokinase 2.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and its derivatives against various microbial strains.

Materials:

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Microbial cultures (e.g., S. aureus, C. albicans, A. fumigatus)

  • This compound and its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of each compound in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microbial strain to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes with no compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Clathrin-Mediated Endocytosis Inhibition Assay (Transferrin Uptake Assay)

Objective: To quantify the inhibition of clathrin-mediated endocytosis by this compound.

Materials:

  • Human cell line (e.g., H1299)

  • Cell culture medium and supplements

  • This compound

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on glass coverslips or in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

  • Incubate the cells with fluorescently labeled transferrin for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • Stop the uptake by placing the cells on ice and washing with ice-cold PBS.

  • Remove any surface-bound transferrin by a brief acid wash (e.g., with a glycine-based buffer).

  • Fix the cells with paraformaldehyde.

  • Analyze the internalized fluorescence using a fluorescence microscope or a flow cytometer.

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the transferrin uptake compared to untreated control cells.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound and its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound exhibits a broad spectrum of biological activities, with well-documented antimicrobial, anticancer, and endocytosis-inhibitory properties. Its synthetic derivatives, particularly 28-N-methylthis compound, show promising, and in some cases enhanced, antimicrobial activity against MRSA. However, a significant gap exists in the literature regarding the anticancer and cytotoxic effects of these synthetic analogs. Further research is warranted to explore the full therapeutic potential of these derivatives and to establish a comprehensive structure-activity relationship. The detailed experimental protocols provided herein serve as a foundation for future investigations into this fascinating class of natural products and their synthetic counterparts.

References

Ikarugamycin vs. other clathrin-mediated endocytosis inhibitors like Pitstop

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Clathrin-Mediated Endocytosis Inhibitors: Ikarugamycin vs. Pitstop

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the uptake of a wide array of extracellular molecules, including nutrients, hormones, and signaling receptors. It is also a pathway hijacked by various pathogens for cellular entry. The study of CME has been greatly facilitated by small molecule inhibitors that can acutely and often reversibly perturb this process. This guide provides a detailed comparison of this compound, a natural product inhibitor, and the Pitstop family of synthetic inhibitors, focusing on their mechanisms, specificity, and utility in research.

Mechanism of Action and Specificity

This compound (IKA) is an antibiotic originally isolated from Streptomyces phaeochromogenes.[1][2] It has been identified as a potent inhibitor of CME in both mammalian and plant cells.[1][3] While its precise molecular target within the CME machinery is not fully elucidated, studies have shown that this compound disrupts the distribution of clathrin-coated pits at the plasma membrane.[3] A key advantage of this compound is its selectivity. Experimental data demonstrates that at effective concentrations for inhibiting CME, it does not significantly affect other endocytic pathways such as caveolae-mediated endocytosis (CavME) or clathrin-independent endocytosis (CIE).

Pitstop 2 , a commonly used member of the Pitstop family, was designed as a cell-permeable inhibitor that competitively targets the N-terminal domain of the clathrin heavy chain. This was intended to prevent the recruitment of accessory proteins that contain clathrin-box motifs, thereby halting the assembly of clathrin coats. However, numerous studies have brought the specificity of Pitstop 2 into question. It has been shown to be a potent inhibitor of clathrin-independent endocytosis as well. This lack of specificity is a significant drawback, as its effects cannot be solely attributed to the inhibition of CME. Further research suggests that the inhibitory action of Pitstop 2 may be due to off-target effects, potentially altering membrane protein mobility or vesicular pH, rather than solely acting on its intended clathrin target.

Quantitative Performance Comparison

The following table summarizes the key quantitative parameters for this compound and Pitstop 2 based on published experimental data.

ParameterThis compoundPitstop 2
Target Disrupts clathrin-coated pit distributionCompetitively inhibits clathrin terminal domain
IC50 for CME 2.7 ± 0.3 µM (TfnR uptake in H1299 cells)~18 µM (Tfn uptake); 12 µM (amphiphysin association)
Selectivity Selective for CME over CavME and CIE at 1-4 µMNon-selective; potently inhibits clathrin-independent endocytosis
Reversibility Short-term inhibitory effects are reversibleEffects on endocytosis are reversible
Off-Target Effects Cytotoxic with long-term incubation or high concentrationsSignificant off-target effects on CIE and other cellular processes
Typical Working Conc. 2-4 µM for selective CME inhibition15-30 µM

Experimental Protocols

A standard method for quantifying clathrin-mediated endocytosis is the transferrin (Tfn) uptake assay. Transferrin receptor (TfnR) is a classic cargo protein internalized via CME.

Transferrin Uptake Assay Protocol

Objective: To quantify the effect of an inhibitor on the rate of clathrin-mediated endocytosis.

Materials:

  • Cells grown on coverslips or in multi-well plates (e.g., HeLa, H1299, ARPE-19)

  • Serum-free cell culture medium (e.g., DMEM)

  • Inhibitor stock solution (this compound or Pitstop 2 in DMSO)

  • Fluorescently labeled Transferrin (e.g., Alexa Fluor 594-Transferrin)

  • Acid Wash Buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove surface-bound ligand

  • Phosphate Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI for nuclear staining

Procedure:

  • Cell Seeding: Seed cells on coverslips or appropriate plates to achieve 80-90% confluency on the day of the experiment.

  • Serum Starvation: One hour prior to the experiment, replace the growth medium with serum-free medium. For Pitstop 2, serum must be avoided as the compound is sequestered by serum albumins.

  • Inhibitor Pre-incubation: Treat the cells with the desired concentration of the inhibitor (e.g., 4 µM this compound or 25 µM Pitstop 2) or a vehicle control (e.g., 0.1% DMSO) in serum-free medium. Incubation times can vary; for this compound, 1-3 hours is common, while a 15-30 minute pre-incubation is typical for Pitstop 2.

  • Cargo Internalization: Add fluorescently labeled transferrin to the medium (still containing the inhibitor or vehicle) and incubate at 37°C for a defined period (e.g., 5-30 minutes) to allow for endocytosis.

  • Stopping Internalization: Place the cells on ice and wash with ice-cold PBS to stop the endocytosis process.

  • Acid Wash: To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with the cold Acid Wash Buffer for a few minutes, followed by neutralization with cold PBS.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, permeabilize the cells and stain for other intracellular markers. Mount the coverslips using a mounting medium containing DAPI.

  • Quantification: Capture images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the total integrated fluorescence intensity per cell using image analysis software (e.g., MetaMorph). Alternatively, cells can be analyzed by flow cytometry. Normalize the data to the vehicle-treated control cells.

Visualizing Pathways and Workflows

To better understand the processes and mechanisms discussed, the following diagrams have been generated.

CME_Pathway cluster_PM Plasma Membrane cluster_Vesicle Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Binding AP2 AP2 Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly CoatedVesicle Coated Vesicle CoatedPit->CoatedVesicle Scission (Dynamin) UncoatedVesicle Uncoated Vesicle (Endosome) CoatedVesicle->UncoatedVesicle Uncoating

Caption: Overview of the Clathrin-Mediated Endocytosis (CME) pathway.

Inhibitor_Mechanisms cluster_inhibitors Inhibitors CME_Process Clathrin-Coated Pit Assembly & Maturation This compound This compound This compound->CME_Process Disrupts pit distribution Pitstop2 Pitstop2 Pitstop2->CME_Process Inhibits Clathrin TD (Intended Target) CIE Clathrin-Independent Endocytosis Pitstop2->CIE Off-Target Inhibition

Caption: Proposed mechanisms of action for this compound and Pitstop 2.

Experimental_Workflow A Seed cells and grow to 80-90% confluency B Serum starve cells for 1 hour A->B C Pre-incubate with Inhibitor or Vehicle B->C D Add fluorescent Transferrin (Incubate at 37°C) C->D E Stop endocytosis on ice D->E F Acid wash to remove surface ligand E->F G Fix and mount cells F->G H Image and Quantify Fluorescence G->H

Caption: Experimental workflow for a Transferrin uptake assay.

Conclusion

When choosing an inhibitor for studying clathrin-mediated endocytosis, specificity is paramount. This compound emerges as a more selective tool compared to Pitstop 2. Its ability to inhibit CME without significantly affecting other endocytic pathways at optimized concentrations makes it a valuable reagent for dissecting the specific roles of clathrin-dependent trafficking. However, researchers should remain mindful of its potential for cytotoxicity during long-term exposure.

In contrast, the well-documented off-target effects of Pitstop 2 on clathrin-independent endocytosis complicate the interpretation of experimental results. While it can inhibit CME, its lack of specificity means it cannot be used to definitively conclude that a process is clathrin-dependent. Therefore, for studies requiring high confidence in the specific inhibition of CME, this compound is the superior choice, while data obtained using Pitstop 2 should be interpreted with caution and ideally validated with genetic approaches or alternative, more specific inhibitors.

References

Ikarugamycin vs. Conventional Antibiotics: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred research into novel antimicrobial agents with unique mechanisms of action. This guide provides a comparative overview of the efficacy of Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, against MRSA in contrast to conventional antibiotics such as Vancomycin and Linezolid. The information is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the respective mechanisms of action.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound and conventional antibiotics against MRSA, as reported in various studies. A lower MIC value indicates greater potency.

AntibioticMRSA Strain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
This compound S. aureus0.65[1][2][3]
MRSA2 - 4Not Reported[4]
Vancomycin MRSA1Not Reported[5]
MRSA≤0.5 - 2.0Not Reported
Linezolid MRSA2Not Reported

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for antibiotic susceptibility testing. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the MRSA strain is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: The antibiotics (this compound, Vancomycin, Linezolid) are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol:

  • MIC Determination: The MIC test is performed as described above.

  • Subculturing: Aliquots from the wells showing no visible growth in the MIC test (i.e., at and above the MIC) are subcultured onto an antibiotic-free agar (B569324) medium.

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the original inoculum.

Mechanism of Action and Signaling Pathways

This compound: A Novel Approach

While the precise antibacterial mechanism of this compound against MRSA is still under investigation, it is known to belong to the polycyclic tetramate macrolactam class of antibiotics. These compounds are known to have various biological activities. Some studies suggest that this compound's antibacterial effect may be attributed to the disruption of the bacterial cell membrane or inhibition of key cellular processes. In eukaryotic cells, this compound has been shown to inhibit clathrin-mediated endocytosis. However, its specific target and signaling pathway in bacteria require further elucidation.

Ikarugamycin_Mechanism This compound This compound BacterialCell MRSA Cell This compound->BacterialCell Interacts with MembraneDisruption Cell Membrane Disruption BacterialCell->MembraneDisruption Inhibition Inhibition of Cellular Processes BacterialCell->Inhibition CellDeath Bacterial Cell Death MembraneDisruption->CellDeath Inhibition->CellDeath

Caption: Proposed antibacterial mechanism of this compound against MRSA.

Vancomycin: Targeting the Cell Wall

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Vancomycin_Mechanism Vancomycin Vancomycin LipidII Lipid II Precursor (D-Ala-D-Ala terminus) Vancomycin->LipidII Binds to Transglycosylation Transglycosylation Vancomycin->Transglycosylation Inhibits Transpeptidation Transpeptidation Vancomycin->Transpeptidation Inhibits LipidII->Transglycosylation LipidII->Transpeptidation Peptidoglycan Peptidoglycan Synthesis Transglycosylation->Peptidoglycan Transpeptidation->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Loss of

Caption: Mechanism of action of Vancomycin against MRSA.

Linezolid: Inhibiting Protein Synthesis

Linezolid, an oxazolidinone antibiotic, functions by inhibiting the initiation of bacterial protein synthesis.

Linezolid_Mechanism Linezolid Linezolid Ribosome50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome50S Binds to InitiationComplex 70S Initiation Complex Formation Linezolid->InitiationComplex Prevents Ribosome50S->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth and Replication ProteinSynthesis->BacterialGrowth Bacteriostasis Bacteriostasis ProteinSynthesis->Bacteriostasis Inhibition of

Caption: Mechanism of action of Linezolid against MRSA.

Conclusion

This compound demonstrates potent in vitro activity against MRSA, with MIC values comparable to or lower than some conventional antibiotics. Its distinct chemical structure and potential novel mechanism of action make it a promising candidate for further investigation in the fight against antibiotic-resistant bacteria. While Vancomycin and Linezolid remain crucial in the clinical setting, the continuous evolution of resistance necessitates the exploration of new therapeutic avenues. Further research into the in vivo efficacy, safety profile, and precise antibacterial mechanism of this compound is warranted to fully assess its potential as a future anti-MRSA agent.

References

A Comparative Guide to Ikarugamycin and Other Polycyclic Tetramate Macrolactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Ikarugamycin with other notable Polycyclic Tetramate Macrolactams (PTMs). The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Introduction to this compound and PTMs

This compound is a bioactive secondary metabolite produced by Streptomyces species, first identified for its potent antiprotozoal activity.[1] It belongs to the growing class of Polycyclic Tetramate Macrolactams (PTMs), a family of natural products characterized by a unique structural motif: a macrolactam ring fused to a tetramic acid moiety and a complex polycyclic system.[2] PTMs exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects, making them a subject of significant interest in drug discovery.[2]

This guide will compare this compound with two other well-characterized PTMs: HSAF (Heat-Stable Antifungal Factor) and Alteramide A , highlighting their structural distinctions and functional parallels and divergences.

Structural Comparison

The core structure of PTMs consists of a macrolactam ring, a tetramic acid unit, and a fused carbocyclic system. The structural diversity within this family primarily arises from variations in the carbocyclic ring system.[2]

FeatureThis compoundHSAF (Dihydromaltophilin)Alteramide A
Producing Organism Streptomyces phaeochromogenes var. ikaruganensisLysobacter enzymogenesAlteromonas sp.
Core Structure Polycyclic Tetramate MacrolactamPolycyclic Tetramate MacrolactamPolycyclic Tetramate Macrolactam
Carbocyclic Ring System 5-6-5 Tricyclic System5-5-6 Tricyclic SystemTetracyclic System
Molecular Formula C₂₉H₃₈N₂O₄C₂₉H₃₆N₂O₅C₂₉H₃₈N₂O₆[3]

This compound possesses a distinctive 5-6-5 carbocyclic ring structure. In contrast, HSAF features a 5-5-6 tricyclic system. Alteramide A is distinguished by its tetracyclic framework. These seemingly subtle differences in their polycyclic skeletons can significantly influence their biological activity and target specificity.

Functional Comparison: A Quantitative Overview

The diverse biological activities of these PTMs have been evaluated through various in vitro assays. The following table summarizes key quantitative data, providing a comparative look at their potency.

Biological ActivityThis compoundHSAFAlteramide A
Antifungal Activity (MIC in µg/mL) C. albicans: 4A. fumigatus: 4-8Broad-spectrum antifungal activity, disrupts sphingolipid biosynthesis. Specific MIC values are not readily available in the searched literature for a direct comparison under identical conditions.Potent antifungal activity. Specific MIC values for a direct comparison are not readily available in the searched literature.
Antibacterial Activity (MIC in µg/mL) S. aureus (MRSA): 2-4Limited antibacterial activity reported in the searched literature.Limited antibacterial activity reported in the searched literature.
Cytotoxicity (IC₅₀) H1299 cells: 2.7 µM (inhibition of CME)HL-60 cells: ~0.22 µMCytotoxic effects reported, but specific IC₅₀ values for direct comparison are not readily available.Potent cytotoxic activity against various cancer cell lines. Specific IC₅₀ values for a direct comparison are not readily available.
Mechanism of Action Inhibition of Clathrin-Mediated Endocytosis, Metal ChelatorDisruption of sphingolipid biosynthesisInformation not prominently available in the searched literature.

Key Functional Insights

This compound: An Inhibitor of Clathrin-Mediated Endocytosis

A primary mechanism of action for this compound is the inhibition of clathrin-mediated endocytosis (CME). This fundamental cellular process is responsible for the uptake of nutrients, regulation of cell surface receptors, and entry of some pathogens. By disrupting CME, this compound can impact a wide range of cellular functions, contributing to its broad bioactivity.

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP2 Adaptor Complex CargoReceptor->AP2 Binding Clathrin Clathrin Triskelion AP2->Clathrin Recruitment Clathrin->Clathrin Assembly into Coated Pit Dynamin Dynamin CoatedVesicle Clathrin-Coated Vesicle Dynamin->CoatedVesicle Scission This compound This compound This compound->Clathrin Inhibition UncoatedVesicle Uncoated Vesicle CoatedVesicle->UncoatedVesicle Uncoating EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fusion

HSAF: A Disruptor of Fungal Sphingolipid Biosynthesis

HSAF exhibits potent and broad-spectrum antifungal activity by a novel mechanism of action: the disruption of sphingolipid biosynthesis in fungi. Sphingolipids are essential components of fungal cell membranes and are involved in crucial cellular processes. By targeting this pathway, HSAF demonstrates high specificity for fungal pathogens.

Metal Chelation: A Potential Shared Mechanism

Recent studies suggest that PTMs, including this compound, can act as metallophores, chelating metal ions such as iron. This activity may contribute to their antimicrobial effects through the generation of reactive oxygen species via Fenton chemistry. This suggests a potentially conserved mechanism of action across the PTM family, warranting further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a defined concentration (typically 10⁵ to 10⁶ CFU/mL).

  • Serial Dilution of Test Compound: The PTM compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.

  • Compound Treatment: Cells are treated with various concentrations of the PTM compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with PTMs at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the concentration of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, in cell culture supernatants.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for TNF-α and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants and a series of TNF-α standards of known concentrations are added to the wells and incubated.

  • Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for TNF-α is added to each well and incubated.

  • Enzyme Conjugate Incubation: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition: The plate is washed, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.

  • Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of TNF-α in the samples is determined by interpolating from this curve.

Conclusion

This compound, HSAF, and Alteramide A represent a fascinating trio of PTMs with distinct structural features and potent, albeit sometimes differing, biological activities. While this compound's ability to inhibit clathrin-mediated endocytosis provides a broad mechanism for its diverse effects, HSAF's specific targeting of fungal sphingolipid biosynthesis highlights the potential for developing highly selective therapeutic agents from this class of compounds. The shared property of metal chelation suggests a fundamental aspect of their bioactivity that warrants deeper exploration. Further comparative studies under standardized conditions are crucial to fully elucidate the structure-activity relationships within the PTM family and to unlock their full therapeutic potential.

References

Ikarugamycin In Vivo Efficacy and Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has demonstrated notable therapeutic potential in preclinical animal models, particularly in oncology. This guide provides a comparative overview of its in vivo efficacy and toxicity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

In Vivo Efficacy of this compound

This compound has shown promising anti-tumor effects in mouse models of pancreatic cancer and has been investigated as an immunomodulatory agent in combination therapies.

Antitumor Activity in Pancreatic Cancer Xenografts

In a study utilizing a pancreatic ductal adenocarcinoma (PDAC) xenograft model, this compound demonstrated a significant reduction in tumor size.[1] The proposed mechanism for this antitumor activity is the inhibition of hexokinase 2 (HK2), a key enzyme in glycolysis, leading to a decrease in glycolytic flux in cancer cells.[1]

Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

ParameterDetails
Animal Model Athymic nude mice with subcutaneous PANC-1 cell xenografts
Treatment This compound (IKA) administered via intraperitoneal (i.p.) injection
Dosing Regimen Injections three times a week for 3 weeks
Outcome Significant reduction in tumor size compared to control
Observed Toxicity No overt cytotoxicity reported in the study

Experimental Protocol: Pancreatic Cancer Xenograft Model

  • Cell Line: PANC-1 human pancreatic cancer cells were used.

  • Animal Model: Athymic nude mice were chosen for their immunodeficient state, allowing for the growth of human tumor xenografts.

  • Tumor Implantation: PANC-1 cells were injected subcutaneously into the mice.

  • Treatment Initiation: Treatment with this compound or a vehicle control (DMSO) began once palpable tumors had formed.

  • Administration: this compound was administered via intraperitoneal (i.p.) injection.

  • Dosing Schedule: Mice received injections three times per week for a duration of three weeks.

  • Monitoring: Body weight and tumor size were measured every three days to assess efficacy and monitor for signs of toxicity.[2]

Immunomodulatory Effects in Combination Therapy

This compound has also been shown to enhance the anticancer activity of the chemotherapeutic agent oxaliplatin (B1677828) in a T cell-dependent manner. This suggests a potential role for this compound in chemoimmunotherapy strategies. Mechanistically, this compound is believed to stimulate dendritic cells (DCs) by inhibiting hexokinase 2, thereby enhancing their antigen-presenting capabilities.

In Vivo Toxicity and Safety Profile of this compound

Comprehensive in vivo toxicity data for this compound in animal models is currently limited. While studies on its efficacy have reported a lack of "significant" or "overt" cytotoxicity in mice, detailed toxicological parameters such as the maximum tolerated dose (MTD) and LD50 have not been extensively published for this compound itself.

One available data point is for a related compound, hexahydrothis compound, which showed an oral LD50 of >800 mg/kg in mice. However, this is not directly transferable to this compound.

In vitro studies have provided some indication of cytotoxicity. For instance, the half-maximal inhibitory concentration (IC50) of this compound required to kill 50% of bovine mammary epithelial cells (Mac-T cells) was determined to be 9.2 μg/mL. It is important to note that in vitro cytotoxicity does not always directly correlate with in vivo toxicity.

The lack of robust in vivo toxicity data is a significant gap in the preclinical evaluation of this compound. Further studies are crucial to establish a comprehensive safety profile before it can be considered for further clinical development.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.

Ikarugamycin_Anticancer_Mechanism This compound This compound HK2 Hexokinase 2 (HK2) This compound->HK2 Inhibits Glycolysis Glycolysis HK2->Glycolysis Catalyzes TumorGrowth Tumor Cell Growth & Proliferation Glycolysis->TumorGrowth Supports

Caption: this compound's anticancer mechanism via inhibition of Hexokinase 2.

Pancreatic_Cancer_Xenograft_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis PANC1 PANC-1 Cells Injection Subcutaneous Injection PANC1->Injection Mice Athymic Nude Mice Mice->Injection TumorFormation Palpable Tumor Formation Injection->TumorFormation Treatment This compound (i.p.) 3x/week for 3 weeks TumorFormation->Treatment Monitoring Monitor Body Weight & Tumor Size Treatment->Monitoring Efficacy Assess Antitumor Efficacy Monitoring->Efficacy

Caption: Workflow for the pancreatic cancer xenograft model.

Conclusion

This compound exhibits promising in vivo antitumor efficacy in a pancreatic cancer model and demonstrates potential as an immunomodulatory agent. Its mechanism of action appears to be linked to the inhibition of glycolysis through the targeting of hexokinase 2. However, a significant knowledge gap exists regarding its in vivo toxicity and safety profile in relevant animal models. While preliminary findings suggest low toxicity at effective doses, comprehensive studies to determine parameters such as MTD and to assess potential organ-specific toxicities are imperative for the future clinical translation of this compound. Researchers should proceed with caution and prioritize thorough toxicological evaluation in further preclinical development.

References

Unraveling the Antibacterial Action of Ikarugamycin: A Comparative Guide Based on Genetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial mechanism of Ikarugamycin, contextualized with established antibiotic actions and supported by experimental data. While direct genetic validation of this compound's specific antibacterial target remains an area of active research, this document synthesizes current knowledge on its proposed mechanism and contrasts it with well-defined antibacterial pathways.

This compound, a polycyclic tetramate macrolactam (PTM) antibiotic produced by Streptomyces phaeochromogenes, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1] Its complex chemical structure, featuring a tetramic acid moiety, is believed to be central to its biological function. This guide delves into the proposed antibacterial mechanism of this compound, presents supporting data, and offers a comparative perspective with other antibiotics where genetic studies have definitively validated their mode of action.

Proposed Antibacterial Mechanism of this compound and Other Tetramic Acids

The prevailing hypothesis for the antibacterial action of this compound and related tetramic acid antibiotics is their function as protonophores. This mechanism involves the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane. The tetramic acid group in these molecules can shuttle protons across the membrane, dissipating the crucial proton gradient (ΔpH) and membrane potential (ΔΨ).[2][3] This disruption of the PMF interferes with essential cellular processes such as ATP synthesis, nutrient transport, and flagellar motion, ultimately leading to bacterial cell death.[2]

Comparative Analysis with Other Antibacterial Mechanisms

To understand the significance of this compound's proposed mechanism, it is useful to compare it with antibiotics that have different, genetically validated targets. Tetracycline (B611298), for example, inhibits protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[4] The genetic basis for tetracycline resistance often involves the acquisition of genes that encode for efflux pumps or ribosomal protection proteins, providing clear genetic validation of its mechanism.

The following table summarizes the key differences between the proposed mechanism of this compound and the established mechanism of Tetracycline.

FeatureThis compound (Proposed Mechanism)Tetracycline (Established Mechanism)
Primary Target Bacterial cytoplasmic membrane30S ribosomal subunit
Molecular Action Acts as a protonophore, dissipating the proton motive forceInhibits protein synthesis by blocking aminoacyl-tRNA binding
Effect on Cell Disruption of cellular energy production and transportInhibition of protein production, leading to bacteriostasis
Validation Approach Primarily based on biochemical assays measuring membrane potential and pH gradient changesValidated through genetic studies of resistance mechanisms (efflux pumps, ribosomal protection proteins)

Quantitative Data on this compound's Antibacterial Activity

Studies have quantified the in vitro efficacy of this compound against various bacterial strains. The following table presents a summary of Minimum Inhibitory Concentration (MIC) values and other relevant data.

CompoundBacterial StrainMIC (µg/mL)Other Relevant DataReference
This compoundStaphylococcus aureus0.6Kills 90% of intracellular S. aureus at 5 µg/mL
This compoundMRSA2-4Strong inhibition of MRSA growth
Isothis compoundMRSA2-4
28-N-methylthis compoundMRSA1-2

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the methodology used to assess the antibacterial activity of this compound.

  • Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Microplate Preparation: A two-fold serial dilution of this compound is prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the this compound dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. Gentamicin (B1671437) Protection Assay for Intracellular Antibacterial Activity

This protocol is based on the study of this compound's activity against intracellular S. aureus.

  • Cell Culture and Infection: Bovine mammary epithelial cells (MAC-T) are seeded in 24-well plates and grown to confluence. The cells are then infected with S. aureus at a specific multiplicity of infection (MOI) for a designated period to allow for bacterial internalization.

  • Removal of Extracellular Bacteria: The infected cells are washed and treated with gentamicin (an antibiotic that does not penetrate eukaryotic cells) to kill any remaining extracellular bacteria.

  • This compound Treatment: The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 3 hours).

  • Cell Lysis and Bacterial Enumeration: After treatment, the cells are washed and lysed with a mild detergent to release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable intracellular bacteria (CFU/mL).

Visualizing the Pathways

Proposed Antibacterial Mechanism of this compound

Ikarugamycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Proton_Gradient High Proton Concentration (Outside) Proton_Motive_Force Proton Motive Force (PMF) (ΔpH + ΔΨ) Low_Proton Low Proton Concentration (Inside) This compound This compound This compound->Proton_Gradient Shuttles Protons This compound->Proton_Motive_Force Dissipates ATP_Synthesis ATP Synthesis Proton_Motive_Force->ATP_Synthesis drives Nutrient_Transport Nutrient Transport Proton_Motive_Force->Nutrient_Transport drives Cell_Death Bacterial Cell Death ATP_Synthesis->Cell_Death inhibition leads to Nutrient_Transport->Cell_Death inhibition leads to

Caption: Proposed mechanism of this compound as a protonophore.

Genetic Validation Workflow for a Novel Antibiotic

Genetic_Validation_Workflow Start Novel Antibiotic Exposure Expose Bacterial Population to Antibiotic Start->Exposure Selection Select for Resistant Mutants Exposure->Selection Isolation Isolate and Culture Resistant Strains Selection->Isolation WGS Whole Genome Sequencing of Resistant Strains Isolation->WGS Analysis Comparative Genomic Analysis (Resistant vs. Wild-Type) WGS->Analysis Identify_Mutations Identify Candidate Resistance Genes/Mutations Analysis->Identify_Mutations Gene_Knockout Generate Gene Knockout/Knock-in in Wild-Type Strain Identify_Mutations->Gene_Knockout Phenotypic_Assay Phenotypic Assays (MIC testing, Growth Curves) Gene_Knockout->Phenotypic_Assay Validation Validation of Gene's Role in Resistance/Susceptibility Phenotypic_Assay->Validation

References

Comparative study of Ikarugamycin's activity against different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers and Drug Development Professionals

Ikarugamycin, a polycyclic tetramate macrolactam antibiotic, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide provides a comparative analysis of this compound's efficacy against various bacterial strains, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility and further research.

Quantitative Assessment of Antibacterial Activity

The antibacterial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound against several bacterial strains.

Bacterial StrainGram StainingTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveCocci0.6[1][2][3][1][2]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positiveCocci2-4
Escherichia coliGram-negativeRod>64
Pseudomonas aeruginosaGram-negativeRod>64

Note: The data indicates that this compound is significantly more effective against Gram-positive bacteria, with particularly strong activity against Staphylococcus aureus, including methicillin-resistant strains. Its efficacy against the tested Gram-negative bacteria is limited at the concentrations evaluated.

Proposed Mechanism of Action

This compound is hypothesized to exert its antibacterial effects through a dual-action mechanism, targeting fundamental components of bacterial cell integrity. This proposed pathway involves the disruption of the bacterial cell membrane's electrochemical potential and the inhibition of cell wall synthesis.

Ikarugamycin_Mechanism_of_Action cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_effects Inhibitory Effects Ika This compound Tetramic_Acid Tetramic Acid Moiety Ika->Tetramic_Acid Macrolactam_Ring Macrocyclic Lactam Ring Ika->Macrolactam_Ring Disruption Disruption of Proton Motive Force (ΔpH and ΔΨ dissipation) Tetramic_Acid->Disruption Inhibition Inhibition of Peptidoglycan Synthesis (Binding to D-Ala-D-Ala) Macrolactam_Ring->Inhibition Membrane Cell Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death Leads to Peptidoglycan Peptidoglycan Layer Peptidoglycan->Cell_Death Contributes to Disruption->Membrane Targets Inhibition->Peptidoglycan Targets Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) C Inoculate broth cultures with bacteria and this compound A->C B Prepare this compound concentrations in broth (e.g., 1x, 4x, 8x MIC) B->C D Incubate at 37°C with shaking C->D E Withdraw aliquots at specific time points (0, 3, 6, 12, 24 h) D->E F Perform serial dilutions of aliquots E->F G Plate dilutions on agar (B569324) plates F->G H Incubate plates and count colonies (CFU/mL) G->H I Plot log10 CFU/mL vs. Time H->I

References

Ikarugamycin vs. Isoikarugamycin: A Comparative Analysis of Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A side-by-side examination of the antifungal efficacy of the polycyclic tetramate macrolactams, Ikarugamycin and its isomer, isothis compound, reveals subtle yet significant differences in their activity against pathogenic fungi. This guide provides a comparative overview of their antifungal properties, supported by available experimental data, to inform researchers and drug development professionals.

Introduction

This compound, a polycyclic tetramate macrolactam originally isolated from Streptomyces phaeochromogenes, and its recently discovered isomer, isothis compound, have demonstrated notable biological activities, including antifungal properties.[1][2][3] Both compounds share a complex macrocyclic structure, which is foundational to their bioactivity. This comparison guide delves into their relative antifungal potencies against key fungal pathogens, details the experimental methods used for these assessments, and explores the current understanding of their mechanisms of action.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of this compound and isothis compound has been evaluated against the opportunistic human pathogens Candida albicans and Aspergillus fumigatus. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Candida albicans4[1][3]
Aspergillus fumigatus4 - 8
Isothis compound Candida albicans2 - 4
Aspergillus fumigatus4 - 8

Table 1: Comparative in vitro antifungal activity of this compound and isothis compound.

Based on the available data, isothis compound exhibits a slightly enhanced or equivalent potency against Candida albicans compared to this compound. Both compounds demonstrate comparable activity against Aspergillus fumigatus.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) values presented above was conducted using a standardized broth microdilution method.

Antifungal Susceptibility Testing:

  • Preparation of Compounds: this compound and isothis compound were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: The compounds were serially diluted with a factor of 2 to achieve a range of concentrations.

  • Inoculum Preparation: Fungal cultures of Candida albicans and Aspergillus fumigatus were prepared and adjusted to a standardized concentration.

  • Incubation: The diluted compounds were mixed with the fungal inoculum in microtiter plates and incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible growth of the fungus was observed.

MIC_Determination_Workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Dissolve Compounds in DMSO Serial_Dilution Perform Serial Dilutions Compound_Prep->Serial_Dilution Incubation Incubate Compounds with Fungal Inoculum Serial_Dilution->Incubation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Incubation MIC_Determination Determine Lowest Concentration with No Visible Growth Incubation->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Mechanism of Action and Signaling Pathways

The precise antifungal mechanism of action for both this compound and isothis compound, including the specific signaling pathways they may disrupt in fungal cells, is not yet fully elucidated in the current scientific literature.

For the broader class of polycyclic tetramate macrolactams (PoTeMs), to which both compounds belong, a variety of biological activities have been reported. However, a conserved antifungal mechanism has not been defined. For instance, another PoTeM, heat-stable antifungal factor (HSAF), is described as having a novel antifungal mechanism, but the specifics and their applicability to this compound are not detailed.

In mammalian and plant cells, this compound is known to inhibit clathrin-mediated endocytosis. While this provides insight into its activity in eukaryotic cells, it is not confirmed to be the primary mechanism of its antifungal effect. The potential for the macrocyclic lactam ring of this compound to interfere with cell wall synthesis in bacteria by binding to D-alanyl-D-alanine has been suggested, but this is a prokaryotic mechanism and remains speculative in the context of antifungal activity.

Due to the lack of specific information regarding the fungal signaling pathways affected by this compound and isothis compound, a diagrammatic representation of these pathways cannot be provided at this time. Further research is required to identify their fungal target proteins and delineate the molecular pathways through which they exert their antifungal effects.

Conclusion

Both this compound and its isomer, isothis compound, are promising antifungal agents. Current data suggests that isothis compound may have a slight potency advantage against Candida albicans. Their comparable activity against Aspergillus fumigatus underscores their potential as broad-spectrum antifungal leads. A critical knowledge gap remains in understanding their specific antifungal mechanisms of action and the signaling pathways they modulate in fungal cells. Future research in this area is essential for the rational design and development of novel antifungal therapies based on the polycyclic tetramate macrolactam scaffold.

References

Safety Operating Guide

Proper Disposal of Ikarugamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ikarugamycin, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to manage this compound waste streams effectively.

This compound is an antibiotic that is toxic if swallowed[1]. As such, all forms of this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. It is imperative that this compound is not disposed of down the drain or in regular trash receptacles[1][2][3].

Quantitative Data Summary

The following table summarizes key information regarding the disposal and handling of this compound.

PropertyValue/InstructionSource
Chemical Name This compound[2]
CAS Number 36531-78-9
Primary Disposal Route Incineration via a licensed, professional waste disposal company.
Disposal Pre-treatment Dissolve or mix with a combustible solvent.
Environmental Precautions Do not allow to enter sewers, surface, or ground water.
Personal Protective Equipment (PPE) Safety glasses, face shield, and gloves.
Incompatible Materials Strong oxidizing agents.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of various forms of this compound waste.

1. Disposal of Pure this compound (Solid/Powder)

  • Segregation: Isolate pure this compound waste from all other laboratory waste streams.

  • Packaging: Place the solid this compound in a clearly labeled, sealed, and suitable container for disposal. The label must include "Hazardous Waste," "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the packaged waste in a designated hazardous waste accumulation area, ensuring it is away from incompatible materials such as strong oxidizing agents.

  • Collection: Arrange for pickup by a licensed hazardous waste disposal contractor. Offer the material to a licensed, professional waste disposal company.

2. Disposal of this compound Stock Solutions

  • Segregation: Do not mix this compound stock solutions with other chemical waste unless permitted by your institution's environmental health and safety (EHS) department.

  • Packaging: Collect this compound stock solutions in a dedicated, leak-proof, and sealed container. The container must be clearly labeled with "Hazardous Waste," "this compound Solution," the solvent used, the estimated concentration, and the date.

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Collection: Arrange for pickup by a licensed hazardous waste disposal contractor. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

3. Disposal of this compound-Contaminated Solid Waste

This category includes items such as pipette tips, gloves, and culture plates that have come into contact with this compound.

  • Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.

  • Packaging: Place the contaminated materials in a designated, labeled hazardous waste bag or container. The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Collection: Arrange for pickup by a licensed hazardous waste disposal contractor. Contaminated packaging should be disposed of in the same manner as the unused product.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ikarugamycin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure this compound (Solid) waste_type->pure_solid Solid solution This compound Solution waste_type->solution Liquid contaminated_debris Contaminated Debris (Gloves, Tips, etc.) waste_type->contaminated_debris Solid Debris package_solid Package in Labeled, Sealed Container pure_solid->package_solid package_solution Collect in Labeled, Leak-Proof Container solution->package_solution package_debris Place in Labeled Hazardous Waste Bag/Container contaminated_debris->package_debris storage Store in Designated Hazardous Waste Area package_solid->storage package_solution->storage package_debris->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor for Incineration storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Ikarugamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Ikarugamycin is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe laboratory practices.

Personal Protective Equipment (PPE)

This compound is classified as a toxic substance if swallowed, and its chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, adherence to stringent PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Hands Chemical-resistant glovesDouble gloving is recommended.[2] Inspect gloves for any damage before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[1] Nitrile gloves are a good general-use option, but always consult the Safety Data Sheet (SDS) for chemical-specific compatibility.[3]
Eyes/Face Safety glasses and face shieldUse eye protection that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Full-facial protection is crucial when there is a risk of splashing.
Body Protective gown or complete chemical suitA disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is recommended. For extensive handling, a complete chemical suit is advised to protect against chemical exposure.
Respiratory Air-purifying respiratorUse a NIOSH-approved respirator when there is a potential for aerosol formation or when working outside of a certified biological safety cabinet or fume hood.

Operational Plans: Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Procedural Controls:

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in areas where this compound is handled or stored.

    • Wash hands thoroughly after handling the compound and before leaving the laboratory.

    • Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

Storage:

  • Store this compound in a tightly sealed, suitable container.

  • Keep the compound in a locked, designated, and well-ventilated area.

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to public health.

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable gowns, and labware, must be segregated as hazardous waste.

  • Containerization: Collect all this compound waste in clearly labeled, leak-proof hazardous waste containers.

  • Disposal Method: Dispose of contents and containers at an approved waste disposal facility. Incineration at high temperatures (1100°C) is the recommended method for treating cytotoxic waste.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear the appropriate PPE, including respiratory protection.

    • Contain the spill and prevent it from entering drains.

    • Collect the spilled material using a method that avoids dust generation (e.g., wet sweep or HEPA vacuum).

    • Place the collected waste in a sealed container for disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Ikarugamycin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Gown, Eye/Face Protection) prep_setup Prepare Work Area (Fume Hood/BSC) prep_ppe->prep_setup prep_gather Gather Materials and this compound prep_setup->prep_gather handle_weigh Weigh/Measure this compound prep_gather->handle_weigh handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Contaminated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Container cleanup_segregate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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